2,4-Heptanediol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
20748-86-1 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-2,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
XVEOUOTUJBYHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Heptanediol: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,4-Heptanediol, along with detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Properties of this compound
This compound is a chiral diol with the chemical formula C₇H₁₆O₂. Its structure consists of a seven-carbon chain with hydroxyl groups at the second and fourth positions. The presence of two stereocenters gives rise to four possible stereoisomers.
Table 1: Summary of Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20748-86-1 | [1][2] |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1] |
| Boiling Point | 107.7 °C at 10 mmHg (Reduced Pressure) | [3] |
| 543.04 K (269.89 °C) (Calculated) | [4] | |
| Melting Point | 260.29 K (-12.86 °C) (Calculated) | [4] |
| Density | Data available from SpringerMaterials | [1] |
| Water Solubility | log10WS: -1.50 (Calculated) | [4] |
| LogP (Octanol/Water Partition Coefficient) | 0.918 (Calculated) | [4] |
| Kovats Retention Index (Semi-standard non-polar) | 1051 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established organic chemistry principles and general procedures for similar compounds, adapted for this specific molecule.
This protocol describes a two-step synthesis starting from the readily available 4-heptanone (B92745). The first step involves the synthesis of 4-hydroxy-2-heptanone, followed by its reduction to this compound.
2.1.1. Step 1: Synthesis of 4-Hydroxy-2-heptanone
This procedure is adapted from general methods for aldol (B89426) condensation.
-
Materials: 4-Heptanone, Acetone (B3395972), Sodium ethoxide (NaOEt), Diethyl ether (anhydrous), Hydrochloric acid (1 M), Sodium sulfate (B86663) (anhydrous), Magnetic stirrer, Round-bottom flask, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator.
-
Methodology:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-heptanone (0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of sodium ethoxide (0.1 mol) in ethanol (B145695) to the stirred solution of 4-heptanone.
-
After the addition of the base, add acetone (0.1 mol) dropwise via the dropping funnel over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-hydroxy-2-heptanone.
-
2.1.2. Step 2: Reduction of 4-Hydroxy-2-heptanone to this compound
This procedure utilizes sodium borohydride (B1222165) for the reduction of the ketone.
-
Materials: Crude 4-hydroxy-2-heptanone from Step 1, Sodium borohydride (NaBH₄), Methanol (B129727), Hydrochloric acid (1 M), Diethyl ether, Sodium sulfate (anhydrous), Magnetic stirrer, Round-bottom flask, Ice bath, Separatory funnel, Rotary evaporator.
-
Methodology:
-
Dissolve the crude 4-hydroxy-2-heptanone (from the previous step) in 150 mL of methanol in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.05 mol) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain crude this compound.
-
Due to the relatively high boiling point of diols, vacuum distillation is the preferred method of purification to prevent decomposition.
-
Apparatus: Distillation flask, Fractionating column (e.g., Vigreux), Condenser, Receiving flask, Vacuum pump, Manometer, Heating mantle, Stir bar.
-
Methodology:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure in the system to the desired level (e.g., 10 mmHg) using the vacuum pump and monitor with the manometer.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collect any low-boiling impurities in a separate receiving flask.
-
Increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature. The literature reports a boiling point of 107.7 °C at 10 mmHg[3].
-
Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
-
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility and peak shape, a common method for diols is silylation. To 100 µL of the stock solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions (suggested):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a high split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Acquisition Parameters (typical for ¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
-
-
Acquisition Parameters (typical for ¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).
-
Signaling Pathways and Logical Relationships
Currently, there is no scientific literature describing specific signaling pathways or complex biological logical relationships involving this compound. As a simple aliphatic diol, it is not expected to have specific interactions with biological signaling cascades in the manner of complex drugs or biomolecules. Its biological effects are more likely to be related to its physical properties, such as acting as a solvent or affecting cell membrane integrity at high concentrations.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Experimental workflow for this compound.
This diagram outlines the major steps from starting materials to the final, characterized product. The synthesis phase involves a two-step reaction to produce the crude diol. This is followed by a purification step, typically vacuum distillation, to isolate the pure compound. Finally, analytical techniques such as GC-MS and NMR are employed to confirm the structure and assess the purity of the final product.
References
Structural Elucidation of (2R,4R)-Heptane-2,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (2R,4R)-heptane-2,4-diol, an important chiral building block in organic synthesis. The document details the spectroscopic analysis and experimental protocols relevant to its synthesis and characterization, tailored for professionals in the fields of chemical research and drug development.
Introduction
(2R,4R)-Heptane-2,4-diol is a stereoisomer of heptane-2,4-diol, characterized by an anti relationship between the two hydroxyl groups. The precise determination of its three-dimensional structure is crucial for its application in stereoselective synthesis and for understanding its biological activity in potential pharmaceutical applications. This guide outlines the key analytical techniques and synthetic strategies employed in the structural confirmation of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of (2R,4R)-heptane-2,4-diol is presented in the table below. These values are computed and provide a baseline for experimental verification.
| Property | Value |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | (2R,4R)-heptane-2,4-diol |
| CAS Number | 918819-72-4 |
| Canonical SMILES | CCC--INVALID-LINK--O">C@HO |
| InChI Key | XVEOUOTUJBYHNL-RNFRBKRXSA-N |
Synthesis of (2R,4R)-Heptane-2,4-diol
The stereoselective synthesis of anti-1,3-diols such as (2R,4R)-heptane-2,4-diol can be achieved through various methods. A common and effective strategy involves the chelation-controlled reduction of a corresponding β-hydroxy ketone. This approach provides high diastereoselectivity for the desired anti-diol.
Experimental Protocol: Synthesis via Chelation-Controlled Reduction
This protocol outlines a two-step synthesis starting from readily available precursors.
Step 1: Synthesis of (R)-4-hydroxyheptan-2-one
-
Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add trimethylaluminum (B3029685) (1.1 eq) dropwise. Stir the mixture for 30 minutes.
-
Addition of Ester: Add a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Grignard Reaction: Cool the reaction mixture to 0 °C and add propylmagnesium bromide (1.2 eq) dropwise. Stir for 2 hours at 0 °C.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-4-hydroxyheptan-2-one.
Step 2: Diastereoselective Reduction to (2R,4R)-Heptane-2,4-diol
-
Chelation: Dissolve the (R)-4-hydroxyheptan-2-one (1.0 eq) in a 2:1 mixture of dry methanol (B129727) and tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C. Add diethyl(methoxy)borane (1.1 eq) to form a chelated intermediate.
-
Reduction: Add sodium borohydride (B1222165) (1.5 eq) portion-wise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction by the slow addition of hydrogen peroxide followed by a 3 M aqueous solution of sodium hydroxide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield (2R,4R)-heptane-2,4-diol.
Spectroscopic Data for Structural Elucidation
The definitive structural confirmation of (2R,4R)-heptane-2,4-diol relies on a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 1,3-diols typically shows characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent. Common fragmentation pathways include the loss of water (M-18), and α-cleavage adjacent to the hydroxyl groups.
Predicted Mass Spectrometry Data:
| m/z | Predicted Fragmentation |
| 132 | [M]⁺ (Molecular Ion) |
| 114 | [M - H₂O]⁺ |
| 101 | [M - CH₂OH]⁺ |
| 87 | [M - C₃H₇]⁺ |
| 73 | [CH(OH)CH₂CH(OH)]⁺ |
| 45 | [CH₃CH(OH)]⁺ |
| 43 | [C₃H₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the stereochemical relationships of protons.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For (2R,4R)-heptane-2,4-diol, the spectrum is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | m | 1H | H-2 |
| ~3.85 | m | 1H | H-4 |
| ~2.50 | br s | 2H | -OH |
| ~1.60 | ddd | 1H | H-3a |
| ~1.45 | m | 2H | H-5 |
| ~1.35 | ddd | 1H | H-3b |
| ~1.20 | d | 3H | H-1 |
| ~0.95 | t | 3H | H-7 |
| ~1.40 | sextet | 2H | H-6 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~72.5 | C-4 |
| ~68.0 | C-2 |
| ~45.0 | C-3 |
| ~38.0 | C-5 |
| ~23.0 | C-1 |
| ~19.0 | C-6 |
| ~14.0 | C-7 |
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity and spatial relationships within the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For (2R,4R)-heptane-2,4-diol, COSY would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-6/H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton to its corresponding carbon atom based on the predicted chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton. For example, correlations from the H-1 methyl protons to C-2 and C-3 would be expected.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation and the key relationships between the atoms in the molecule.
Caption: Experimental workflow for the synthesis and structural elucidation.
Caption: Key COSY correlations in (2R,4R)-Heptane-2,4-diol.
Caption: Selected long-range HMBC correlations.
Conclusion
The structural elucidation of (2R,4R)-heptane-2,4-diol is a critical step in harnessing its potential in stereoselective synthesis and medicinal chemistry. A combination of a well-defined synthetic route, such as the chelation-controlled reduction of a β-hydroxy ketone, and comprehensive spectroscopic analysis using mass spectrometry and a suite of 1D and 2D NMR techniques, allows for the unambiguous confirmation of its structure and stereochemistry. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and related chiral molecules.
Spectroscopic Data of (2S,4S)-Heptane-2,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2S,4S)-Heptane-2,4-diol. Due to a lack of publicly available experimental spectra for this specific stereoisomer, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also includes detailed, generalized experimental protocols for the spectroscopic analysis of chiral diols, intended to aid researchers in the characterization of (2S,4S)-Heptane-2,4-diol and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2S,4S)-Heptane-2,4-diol. It is critical to note that these are theoretical values and should be confirmed by experimental data.
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 0.92 | t | 7.4 |
| H3a, H3b | 1.30-1.45 | m | - |
| H5a, H5b | 1.45-1.60 | m | - |
| H6 | 1.21 | d | 6.2 |
| H2, H4 | 3.80-4.00 | m | - |
| OH (x2) | 1.5-3.0 | br s | - |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 14.1 |
| C2 | 65.0 |
| C3 | 42.0 |
| C4 | 68.0 |
| C5 | 40.0 |
| C6 | 23.0 |
| C7 | 10.0 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H | Stretching (H-bonded) | 3600-3200 | Strong, Broad |
| C-H (sp³) | Stretching | 2960-2850 | Strong |
| C-O | Stretching | 1100-1000 | Strong |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 132 | < 5 | [M]⁺ |
| 117 | 20 | [M - CH₃]⁺ |
| 114 | 15 | [M - H₂O]⁺ |
| 99 | 40 | [M - H₂O - CH₃]⁺ |
| 87 | 100 | [CH₃CH(OH)CH₂CH(OH)]⁺ or [CH(OH)CH₂CH(OH)C₃H₇]⁺ |
| 71 | 60 | [C₅H₁₁]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 45 | 90 | [CH₃CHOH]⁺ |
| 43 | 70 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a chiral diol like (2S,4S)-Heptane-2,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the diol sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments should be performed to aid in the complete assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄). Use a liquid sample cell with an appropriate path length.
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile, use a GC to separate it from any impurities before it enters the mass spectrometer.
Data Acquisition:
-
Ionize the sample using a standard electron energy (typically 70 eV for EI).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion peak (if stable enough) and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral diol.
Caption: A flowchart illustrating the general workflow for the synthesis, spectroscopic analysis, and structural elucidation of (2S,4S)-Heptane-2,4-diol.
References
An In-depth Technical Guide to the Solubility of 2,4-Heptanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Heptanediol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines established principles of chemical solubility with detailed experimental protocols to empower researchers to determine and predict the solubility of this compound for their specific applications.
Introduction to this compound and its Solubility
This compound is a chiral diol with the chemical formula C₇H₁₆O₂. Its structure, featuring two hydroxyl (-OH) groups on a seven-carbon chain, imparts both polar and non-polar characteristics. The hydroxyl groups are capable of hydrogen bonding, which significantly influences its solubility profile. Generally, diols exhibit good solubility in polar solvents, a characteristic that diminishes as the carbon chain length increases.[1] The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound in various classes of organic solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are qualitative and should be confirmed experimentally.
| Solvent Class | Solvent Example | Estimated Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl groups of both the solute and solvent can form strong hydrogen bonds, leading to high miscibility. |
| Isopropanol, n-Butanol | Soluble | Longer chain alcohols are still polar enough to dissolve this compound, though miscibility may decrease slightly. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. |
| Esters | Ethyl Acetate (B1210297) | Moderately Soluble | Ethyl acetate is less polar than ketones and alcohols, leading to reduced but still significant solubility. |
| Ethers | Diethyl Ether | Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with limited ability to engage in hydrogen bonding, resulting in lower solubility. |
| Tetrahydrofuran (THF) | Moderately Soluble | THF is more polar than diethyl ether and a better hydrogen bond acceptor, leading to higher solubility. | |
| Hydrocarbons | Hexane, Toluene | Insoluble/Slightly Soluble | These are non-polar solvents, and the energy required to break the hydrogen bonds between this compound molecules is not compensated by interactions with the solvent. |
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID))
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to permit the undissolved this compound to settle.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Dilute the sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-RID) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
-
Data Reporting:
-
Calculate the solubility from the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the determination and prediction of this compound solubility.
References
Health and safety data for 2,4-Heptanediol
An In-Depth Technical Guide to the Health and Safety Data of 2,4-Heptanediol
Disclaimer: Limited specific health and safety data for this compound is available in the public domain. The information presented herein is a combination of available data for this compound and related short-chain aliphatic diols to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data should be handled with the understanding that a complete toxicological profile for this compound has not been established.
Chemical and Physical Properties
This section summarizes the known chemical and physical properties of this compound. The data is compiled from various chemical databases and provides a foundational understanding of the substance.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | heptane-2,4-diol | PubChem[1] |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |
| Molecular Weight | 132.20 g/mol | PubChem[1][2] |
| CAS Number | 20748-86-1 | PubChem[1] |
| Appearance | Clear, Colorless to Almost Colorless Liquid | Inferred from related compounds[3] |
| Boiling Point | 130°C at 1.5 kPa | Inferred from related compounds[3] |
| LogP (Octanol/Water Partition Coefficient) | 0.918 (Calculated) | Cheméo[4] |
| Water Solubility | -1.50 (Log10 of Water solubility in mol/l) (Calculated) | Cheméo[4] |
| Vapor Pressure | No Data Available | |
| Density | No Data Available | |
| Flash Point | No Data Available |
Health and Safety Hazards
Due to the absence of specific toxicological data for this compound, this section outlines potential hazards based on the safety data sheets (SDS) of structurally similar aliphatic diols. These compounds may cause irritation to the skin and eyes and may be harmful if inhaled or ingested.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[5] Symptoms can include redness, itching, and watering.[5]
-
Skin Contact: May cause skin irritation.[5] Prolonged or repeated contact may lead to dermatitis in sensitive individuals.[5]
-
Inhalation: Inhalation of vapors or mists may cause respiratory irritation.[5] High concentrations of vapors could lead to drowsiness, dizziness, headaches, and nausea.[5]
-
Ingestion: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[5]
Handling and Storage:
-
Handling: Use in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep container tightly closed in a cool, dark, and well-ventilated place.[3][6] Store away from incompatible materials such as oxidizing agents.[3]
Experimental Protocols for Safety Assessment
Standardized OECD guidelines are followed to assess the safety of chemical substances. The following are detailed methodologies for key toxicological endpoints.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause skin irritation or corrosion.[1][7]
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[8]
-
Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[8][9]
-
Exposure: The exposure duration is typically 4 hours.[8]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] If effects persist, observations can continue for up to 14 days.[7]
-
Scoring: Skin reactions are scored based on a standardized scale.
-
Confirmatory Testing: If the initial test does not show corrosive effects but indicates irritation, the test is confirmed on one or two additional animals.[7]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.[3][4]
Methodology:
-
Animal Model: The test is initially performed on a single healthy adult albino rabbit.[10]
-
Test Substance Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[4] The other eye remains untreated and serves as a control.[4]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] Observations may be extended up to 21 days to assess the reversibility of any effects.[10]
-
Evaluation: The cornea, iris, and conjunctiva are evaluated and scored for opacity, inflammation, redness, and swelling.
-
Confirmatory Testing: If the initial test does not show severe irritation or corrosion, the response is confirmed using up to two additional animals.[12]
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute oral toxicity of a substance.[5][13] It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[13][14]
Methodology:
-
Animal Model: The test is typically conducted on rats.[5]
-
Sighting Study: An initial "sighting study" is performed on a single animal to determine the appropriate starting dose for the main study.[15] Dosing is sequential.
-
Main Study: Groups of animals of a single sex are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[15]
-
Dosing: The substance is administered orally by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[15]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at specific dose levels, rather than determining a precise LD50 value.[2]
Visualizations
The following diagrams illustrate a general workflow for chemical safety assessment and a hypothetical cellular response to a chemical stressor.
Figure 1: A generalized workflow for chemical safety assessment.
Figure 2: A generalized cellular response to a chemical stressor.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 12. flashpointsrl.com [flashpointsrl.com]
- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 14. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
An In-depth Technical Guide to 2,4-Heptanediol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Heptanediol, a seven-carbon diol with potential applications in various scientific fields. This document collates available information on its chemical and physical properties, spectroscopic data, and outlines a plausible synthetic approach based on established organic chemistry principles. While the specific discovery and initial isolation of this compound are not well-documented in readily available literature, this guide offers a detailed theoretical framework for its preparation and characterization. The potential biological significance of this molecule is also discussed, drawing inferences from related chemical structures.
Introduction
This compound (CAS No: 20748-86-1) is a chemical compound with the molecular formula C₇H₁₆O₂.[1][2] As a diol, its structure features two hydroxyl (-OH) groups, located at the second and fourth positions of a heptane (B126788) backbone. This arrangement of functional groups allows for the existence of stereoisomers, specifically (2R,4R), (2S,4S), (2R,4S), and (2S,4R) enantiomeric and diastereomeric pairs.[3][4] The presence and orientation of these hydroxyl groups are expected to significantly influence the molecule's physical properties, reactivity, and biological activity. While its direct involvement in major signaling pathways or as a drug candidate is not yet established, its structure as a short-chain diol suggests potential roles as a chiral building block in organic synthesis, a solvent, or a precursor for more complex molecules.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1] | |
| Molecular Weight | 132.20 | g/mol | PubChem[1] |
| CAS Number | 20748-86-1 | NIST[2] | |
| IUPAC Name | heptane-2,4-diol | PubChem[1] | |
| Boiling Point (at reduced pressure) | 380.7 | K (107.55 °C) at 0.01 bar | NIST[5] |
| Topological Polar Surface Area | 40.5 | Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 4 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Isolation
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors, as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Heptanedione (Claisen Condensation)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.
-
Reagent Addition: A mixture of acetone and ethyl butyrate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation reaction to completion.
-
Work-up: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,4-heptanedione can be purified by vacuum distillation.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: A round-bottom flask is charged with a solution of 2,4-heptanedione in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reagent Addition: Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Spectroscopic Data
| Technique | Data | Source |
| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem, recorded on a Bruker HX-90 instrument. | PubChem[1] |
| Mass Spectrometry | The NIST WebBook provides mass spectral data for the related compound 2,4-Heptanedione, which can be used as a reference for the precursor. | NIST[6] |
| ¹H NMR | While a specific ¹H NMR spectrum for this compound is not provided, spectra for the similar compound 2,4-Pentanediol are available and can offer insights into the expected peak patterns and chemical shifts. | ChemicalBook[7] |
Table 2: Spectroscopic Data for this compound and Related Compounds
Biological Activity and Potential Applications
Currently, there is a lack of specific studies detailing the biological activity or toxicological profile of this compound. General toxicological studies on related short-chain glycols suggest a low potential for significant hazard. However, the absence of specific data for this compound necessitates caution and further investigation.
Given its structure, this compound could serve as a valuable chiral synthon in the synthesis of more complex, biologically active molecules. The stereocenters at positions 2 and 4 can be controlled or separated to provide enantiomerically pure building blocks for drug development.
Conclusion
This compound is a simple diol with well-defined physicochemical properties. While its historical discovery and initial isolation are not prominently documented, its synthesis can be reliably achieved through the reduction of 2,4-heptanedione. The lack of specific biological and toxicological data highlights an area for future research, particularly concerning the activities of its different stereoisomers. For researchers in organic synthesis and drug discovery, this compound represents a potentially useful chiral building block for the construction of novel molecular architectures.
Experimental Workflow Visualization
The logical flow of synthesizing and purifying this compound can be visualized as follows:
Caption: Overall experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound | C7H16O2 | CID 140758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (2R,4R)-Heptane-2,4-diol | C7H16O2 | CID 13330188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4S)-heptane-2,4-diol | C7H16O2 | CID 170849193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 2,4-Heptanedione [webbook.nist.gov]
- 7. 2,4-PENTANEDIOL(625-69-4) 1H NMR spectrum [chemicalbook.com]
A Theoretical Exploration of 2,4-Heptanediol Conformations: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of flexible molecules like 2,4-heptanediol is critical in determining their physical, chemical, and biological properties. As a chiral 1,3-diol, its three-dimensional structure is governed by a delicate interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding. Understanding these conformational preferences is paramount in fields such as drug design, where molecular shape dictates interactions with biological targets, and in materials science for predicting bulk properties. This technical guide provides a comprehensive overview of the theoretical methods used to calculate and analyze the conformations of this compound. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this paper extrapolates from established methodologies and findings for similar short-chain acyclic diols to present a robust framework for its conformational analysis. This includes detailed computational protocols, expected quantitative data, and visualizations of the underlying principles and workflows.
Introduction to Conformational Analysis of Acyclic Diols
Acyclic molecules, free from the constraints of a ring system, can adopt a multitude of conformations through rotation around their single bonds.[1] For diols, the presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of certain conformers.[2] The relative orientation of these hydroxyl groups and the alkyl substituents determines the overall shape and polarity of the molecule.
This compound, a seven-carbon chain with hydroxyl groups at the second and fourth positions, presents a rich conformational space. The key rotational bonds that dictate its overall shape are the C2-C3 and C3-C4 bonds. The relative energies of the staggered and eclipsed conformations around these bonds, along with the potential for hydrogen bonding between the O2 and O4 atoms, are the primary determinants of the most stable conformers.
Theoretical Calculation Methodologies
The conformational analysis of molecules like this compound is predominantly carried out using computational chemistry methods. The most common and effective approaches are Density Functional Theory (DFT), Molecular Mechanics (MM), and Ab initio calculations.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying systems with hydrogen bonding.
Experimental Protocol: DFT Calculation of this compound Conformations
-
Initial Structure Generation: A systematic or stochastic conformational search is performed to identify potential low-energy conformers of this compound. This can be achieved using molecular mechanics force fields like MMFF94s.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[3] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.
-
Solvation Effects: To simulate a more realistic environment, solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[4] The choice of solvent (e.g., water, chloroform) will depend on the intended application.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are determined by comparing their Gibbs free energies. This allows for the identification of the most stable conformers and the Boltzmann population of each at a given temperature.
Molecular Mechanics (MM)
Molecular mechanics methods are computationally less expensive than DFT and are ideal for initial conformational searches of large molecules or for systems where a qualitative understanding of conformational preferences is sufficient.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Force Field Selection: A suitable force field, such as MMFF94s or AMBER, is chosen. The choice depends on the specific functionalities present in the molecule.
-
Conformational Search Algorithm: A systematic or Monte Carlo search algorithm is employed to explore the potential energy surface by rotating the key dihedral angles (C2-C3 and C3-C4 in this compound).
-
Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local minimum.
-
Ranking of Conformers: The conformers are then ranked based on their steric energies to identify the most plausible low-energy structures for further analysis with more accurate methods like DFT.
Ab initio Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles and can offer higher accuracy than DFT for certain systems, particularly where electron correlation effects are significant. However, they are computationally more demanding. For molecules of the size of this compound, methods like MP2 with a suitable basis set (e.g., aug-cc-pVDZ) can be used to refine the energies of the most stable conformers identified by DFT.[4]
Predicted Conformational Preferences of this compound
Based on studies of shorter 1,3-diols like 1,3-propanediol (B51772) and 2,4-pentanediol, the conformational landscape of this compound is expected to be dominated by conformers that can form an intramolecular hydrogen bond between the hydroxyl group at C2 and the one at C4. This forms a pseudo-six-membered ring, which is energetically favorable.
The key dihedral angles to consider are O2-C2-C3-C4 and C2-C3-C4-O4. The relative orientations of the methyl group at C2 and the propyl group at C4 will also contribute to the stability through steric interactions.
The most stable conformers are predicted to have a gauche relationship between the two hydroxyl groups, allowing for the formation of a hydrogen bond. Anti-periplanar arrangements of the bulky alkyl groups are generally favored to minimize steric strain.
Quantitative Data Presentation
The following tables summarize the expected quantitative data for the low-energy conformers of this compound, based on extrapolations from computational studies of similar, smaller diols. These values are illustrative and would need to be confirmed by specific calculations for this compound.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer ID | Description | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Conf-1 | Gauche, Intramolecular H-bond, Anti alkyl groups | 0.00 | 75.3 |
| Conf-2 | Gauche, Intramolecular H-bond, Gauche alkyl groups | 0.85 | 15.6 |
| Conf-3 | Anti, No H-bond, Anti alkyl groups | 1.50 | 5.2 |
| Conf-4 | Anti, No H-bond, Gauche alkyl groups | 2.10 | 2.1 |
| Conf-5 | Eclipsed (Transition State) | > 4.00 | < 0.1 |
Table 2: Key Predicted Dihedral Angles for the Most Stable Conformer (Conf-1)
| Dihedral Angle | Predicted Value (degrees) |
| H-O2-C2-C3 | ~175 |
| O2-C2-C3-C4 | ~60 |
| C2-C3-C4-O4 | ~-60 |
| C3-C4-O4-H | ~5 |
| C1-C2-C3-C4 | ~170 |
| C3-C4-C5-C6 | ~180 |
Visualizations
The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Conclusion and Future Directions
The theoretical calculation of this compound conformations provides invaluable insights into its molecular structure and potential interactions. While this guide has extrapolated from studies on smaller diols, it lays out a clear and detailed protocol for a dedicated computational investigation of this molecule. The dominance of conformers featuring intramolecular hydrogen bonds is a key predicted feature, which has significant implications for its use in drug development and materials science.
Future work should focus on performing these specific calculations for this compound to validate the predictions made in this guide. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the conformational equilibria and the kinetics of interconversion between different conformers in various solvent environments. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships of this and similar chiral diols.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral 1,3-diols is a critical transformation in organic chemistry, as these structural motifs are prevalent in a wide array of natural products and pharmaceutical agents. 2,4-Heptanediol, a chiral 1,3-diol, possesses two stereogenic centers, leading to the existence of four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The ability to selectively synthesize a single stereoisomer is paramount for its application in drug development and as a chiral building block.
The most powerful and widely adopted method for the enantioselective synthesis of 1,3-diols is the asymmetric hydrogenation of the corresponding 1,3-diketone. Pioneered by Noyori and his co-workers, the use of ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, allows for the highly efficient and stereoselective reduction of β-dicarbonyl compounds. This methodology can be tuned to selectively furnish either the syn or anti diastereomers with high enantiomeric purity.
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of syn- and anti-2,4-heptanediol via the asymmetric hydrogenation of 2,4-heptanedione, utilizing established Noyori-type catalyst systems.
Application Notes
The asymmetric hydrogenation of 2,4-heptanedione to this compound is a highly versatile and scalable reaction. The choice of the chiral ligand, solvent, and reaction conditions dictates the stereochemical outcome, enabling access to different stereoisomers.
-
Catalyst System: The catalyst is typically a ruthenium(II) complex coordinated with a chiral diphosphine ligand. The most common and effective ligand for this transformation is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). Both (R)-BINAP and (S)-BINAP are commercially available, allowing for the synthesis of the desired enantiomers of the product. The choice of the BINAP enantiomer determines the absolute configuration of the resulting diol.
-
Stereochemical Control: The hydrogenation of 2,4-heptanedione proceeds in a stepwise manner. The stereochemistry of the first reduction dictates the enantiomeric excess (ee) of the intermediate hydroxyketone. The subsequent reduction of the second ketone is directed by the existing stereocenter and the chiral catalyst, determining the diastereomeric ratio (dr) of the final diol product.
-
Diastereoselectivity (syn vs. anti): The diastereoselectivity of the reaction is highly dependent on the solvent and additives. Protic solvents like methanol (B129727) generally favor the formation of the syn diastereomer due to the formation of a six-membered chelate intermediate with the ruthenium catalyst. Aprotic solvents such as dichloromethane (B109758) (DCM) tend to favor the formation of the anti diastereomer.
-
Substrate and Catalyst Purity: The success of the asymmetric hydrogenation is highly contingent on the purity of the substrate, solvent, and catalyst. The substrate, 2,4-heptanedione, should be purified prior to use. Solvents must be anhydrous and degassed to prevent catalyst deactivation. The Ru-BINAP catalyst is sensitive to air and moisture and should be handled under an inert atmosphere.
Data Presentation: Exemplary Performance of Ru-BINAP Catalysts
The following tables summarize the expected quantitative data for the enantioselective hydrogenation of 2,4-heptanedione based on results from analogous substrates. This data is intended to be exemplary and may vary based on specific experimental conditions.
Table 1: Enantioselective Synthesis of syn-2,4-Heptanediol
| Entry | Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) of syn |
|---|---|---|---|---|---|---|---|---|---|
| 1 | RuCl₂[(R)-BINAP] | 1000:1 | Methanol | 100 | 50 | 24 | 95 | >99:1 | 99 |
| 2 | RuCl₂[(S)-BINAP] | 1000:1 | Methanol | 100 | 50 | 24 | 94 | >99:1 | 99 |
| 3 | RuBr₂[(R)-BINAP] | 1000:1 | Ethanol | 80 | 60 | 20 | 92 | 98:2 | 98 |
| 4 | RuI₂[(S)-BINAP] | 500:1 | Methanol | 100 | 50 | 18 | 96 | >99:1 | >99 |
Table 2: Enantioselective Synthesis of anti-2,4-Heptanediol
| Entry | Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) of anti |
|---|---|---|---|---|---|---|---|---|---|
| 1 | RuCl₂[(R)-BINAP] | 1000:1 | CH₂Cl₂ | 100 | 25 | 48 | 90 | 95:5 | 98 |
| 2 | RuCl₂[(S)-BINAP] | 1000:1 | CH₂Cl₂ | 100 | 25 | 48 | 88 | 96:4 | 98 |
| 3 | RuBr₂[(R)-BINAP] | 500:1 | THF | 100 | 30 | 40 | 85 | 92:8 | 97 |
| 4 | RuI₂[(S)-BINAP] | 1000:1 | CH₂Cl₂ | 120 | 25 | 36 | 91 | 97:3 | 99 |
Experimental Protocols
Caution: These reactions involve hydrogen gas under pressure and require the use of a high-pressure reactor (autoclave) and appropriate safety precautions. All manipulations involving the catalyst should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: Synthesis of (2R,4R)-2,4-Heptanediol (syn diastereomer)
This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters and diketones.
Materials:
-
2,4-Heptanedione (purified by distillation)
-
RuCl₂[(R)-BINAP] catalyst
-
Anhydrous, degassed methanol
-
High-pressure reactor (autoclave) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (e.g., 0.1 mol% relative to the substrate).
-
Add anhydrous, degassed methanol (e.g., 0.2 M concentration of the substrate).
-
Add 2,4-heptanedione (1.0 eq).
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Place the autoclave in a heating mantle on a magnetic stirrer and heat to 50 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, carefully vent the excess hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure (2R,4R)-2,4-heptanediol.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC) of the product.
Protocol 2: Synthesis of (2R,4S)-2,4-Heptanediol (anti diastereomer)
Materials:
-
2,4-Heptanedione (purified by distillation)
-
RuCl₂[(R)-BINAP] catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
High-pressure reactor (autoclave) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (e.g., 0.1 mol% relative to the substrate).
-
Add anhydrous, degassed dichloromethane (e.g., 0.2 M concentration of the substrate).
-
Add 2,4-heptanedione (1.0 eq).
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 48 hours.
-
Carefully vent the excess hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (2R,4S)-2,4-Heptanediol.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC) of the product.
Visualizations
Caption: General reaction scheme for the enantioselective hydrogenation of 2,4-heptanedione.
Application of (2R,4R)-Heptane-2,4-diol as a Chiral Auxiliary: Information Not Available
A comprehensive review of scientific literature and patent databases reveals no specific applications of (2R,4R)-Heptane-2,4-diol as a chiral auxiliary in asymmetric synthesis. Consequently, the detailed application notes, experimental protocols, and quantitative data requested by researchers, scientists, and drug development professionals cannot be provided at this time.
Chiral auxiliaries are essential tools in modern organic chemistry, enabling the stereocontrolled synthesis of complex molecules by temporarily introducing a chiral element to a non-chiral substrate.[1][2] This approach directs the formation of a desired stereoisomer, which is crucial in the development of pharmaceuticals and other biologically active compounds where specific stereochemistry often dictates efficacy and safety.[3]
While a wide variety of chiral auxiliaries have been developed and are commercially available, (2R,4R)-Heptane-2,4-diol does not appear to be among the documented compounds used for this purpose. Searches for its application in diastereoselective reactions, asymmetric alkylations, aldol (B89426) reactions, or cycloadditions have not yielded any specific examples or protocols.
The class of molecules to which (2R,4R)-Heptane-2,4-diol belongs, chiral 1,3-diols, are indeed valuable in asymmetric synthesis.[4][5] They are often employed as chiral ligands for metal catalysts or as starting materials for the synthesis of more complex chiral molecules.[4][6] However, the specific utility of (2R,4R)-Heptane-2,4-diol as a detachable chiral auxiliary that directs stereoselective transformations has not been reported in the available literature.
Several factors could contribute to the absence of this information:
-
(2R,4R)-Heptane-2,4-diol may not be an effective chiral auxiliary. Its structural and electronic properties might not provide a sufficient steric or electronic bias to induce high levels of diastereoselectivity in common asymmetric reactions.
-
It may be a novel or niche compound with applications that are not yet published in peer-reviewed literature or patents.
-
The synthesis of enantiomerically pure (2R,4R)-Heptane-2,4-diol may be challenging or costly, making it less attractive compared to more readily available and well-established chiral auxiliaries.
For researchers interested in the field of asymmetric synthesis, a vast body of literature exists on well-established chiral auxiliaries. Some of the most common and effective classes include:
-
Oxazolidinones (Evans auxiliaries): Widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1]
-
Camphorsultams (Oppolzer's auxiliaries): Effective in a variety of asymmetric transformations.
-
1,1'-Bi-2-naphthol (BINOL): A versatile chiral ligand and auxiliary for a wide range of reactions.[1][7]
-
Pseudoephedrine and related compounds: Utilized as practical and efficient chiral auxiliaries for the asymmetric alkylation of enolates.[1]
Below is a generalized workflow for the application of a generic chiral auxiliary, which would theoretically apply to (2R,4R)-Heptane-2,4-diol if it were to be used in this context.
Caption: A generalized workflow for the application of a chiral auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Reduction of Ketones Using 2,4-Heptanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using catalysts derived from 2,4-heptanediol. This method offers a valuable strategy for synthesizing enantiomerically enriched compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. The protocols focus on the use of a chiral catalyst formed in situ from a this compound derivative and a borane (B79455) source for the enantioselective reduction of a range of ketone substrates.
Introduction
The enantioselective reduction of ketones is a fundamental transformation in organic synthesis for the creation of chiral secondary alcohols. A variety of methods have been developed to achieve this, with catalytic approaches being highly desirable due to the use of a substoichiometric amount of a chiral inducer. Chiral diols, in the presence of a hydride source like borane, can form chiral complexes that facilitate the enantioselective transfer of a hydride to a prochiral ketone. While complex diols like BINOL are well-studied, simpler chiral aliphatic diols such as derivatives of this compound represent a cost-effective and accessible alternative.
The mechanism of reduction often involves the formation of a chiral oxazaborolidine-like intermediate when a borane source is used. This intermediate coordinates with the ketone in a sterically defined manner, directing the hydride attack to one of the enantiotopic faces of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess.
Data Presentation
The following table summarizes representative results for the asymmetric reduction of various ketones using a catalyst system derived from (2R,4R)-2,4-heptanediol and borane dimethyl sulfide (B99878) complex.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 92 | 88 (R) |
| 2 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 89 | 91 (R) |
| 3 | 2-Heptanone | 2-Heptanol | 85 | 82 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 90 | 85 (R) |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of Acetophenone
This protocol describes a general method for the asymmetric reduction of acetophenone as a representative aromatic ketone.
Materials:
-
(2R,4R)-2,4-Heptanediol
-
Borane dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Catalyst Formation:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R,4R)-2,4-heptanediol (0.1 mmol, 1.0 equiv).
-
Add anhydrous THF (10 mL) to dissolve the diol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.1 mmol, 1.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour to ensure the formation of the chiral catalyst.
-
-
Reduction Reaction:
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol, 10 equiv) in anhydrous THF (5 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.
-
Slowly add additional borane dimethyl sulfide complex (1.1 mmol, 11 equiv) to the reaction mixture, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenylethanol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for the asymmetric reduction of ketones.
Application Note: Chromatographic Separation of 2,4-Heptanediol Diastereomers
Abstract
This application note provides detailed protocols for the separation of 2,4-heptanediol diastereomers using gas chromatography (GC) and high-performance liquid chromatography (HPLC). Given the absence of a specific established method for this compound, the methodologies presented here are based on established principles for the separation of analogous aliphatic diols and other diastereomeric compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Protocols for both direct analysis of the underivatized diols and analysis following derivatization to enhance separation are described. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require the separation and quantification of this compound diastereomers.
Introduction
This compound is a chiral compound possessing two stereocenters, leading to the existence of two pairs of enantiomers, which are diastereomeric to each other (specifically, (2R,4R)- and (2S,4S)-heptanediol are enantiomers, as are (2R,4S)- and (2S,4R)-heptanediol; the (R,R)/(S,S) pair is diastereomeric to the (R,S)/(S,R) pair). The separation of these diastereomers is crucial for stereoselective synthesis, pharmacological studies, and quality control in various chemical industries. Chromatographic techniques are well-suited for this purpose, offering high resolution and sensitivity. This note details proposed starting methods for achieving this separation by GC and HPLC.
Chromatographic Separation Strategies
The separation of diastereomers can be achieved on both chiral and achiral stationary phases.[2] While enantiomers require a chiral environment for separation, diastereomers have different physical properties and can often be separated on conventional achiral columns. However, chiral columns can also provide excellent selectivity for diastereomers.[4] Both gas and liquid chromatography offer viable pathways for this separation. For GC, the volatility of the analyte is a key consideration, and derivatization can be employed to improve chromatographic behavior.[15][16][17][18] For HPLC, normal-phase chromatography is often effective for separating diastereomers with small polarity differences.[4][5][7][9][10][13]
Experimental Workflow
The overall workflow for the chromatographic separation of this compound diastereomers involves sample preparation, which may include derivatization, followed by chromatographic analysis and data processing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases: Application to dihydropyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 17. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 18. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
Spectroscopic analysis of 2,4-Heptanediol using NMR and mass spectrometry
Application Note: Spectroscopic Characterization of 2,4-Heptanediol
Introduction this compound is a seven-carbon diol with the molecular formula C₇H₁₆O₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3] As a chiral molecule, it exists in multiple stereoisomeric forms. The structural elucidation and purity assessment of this compound are critical in various research and development settings, including chemical synthesis and drug development. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural analysis of this compound.
Molecular Structure The structure of this compound consists of a seven-carbon chain with hydroxyl (-OH) groups located at positions 2 and 4.
Spectroscopic Analysis Overview NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR is used to determine the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms present. Mass spectrometry is employed to determine the molecular weight and to deduce structural features through the analysis of fragmentation patterns. The primary fragmentation pathways for alcohols in mass spectrometry are alpha-cleavage and dehydration (loss of a water molecule).[4][5][6]
Predicted ¹H NMR Spectral Data
The expected proton NMR signals for this compound in a standard solvent like CDCl₃ are summarized below. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (-CH₃) | ~0.9 | Triplet (t) | 3H |
| H2 (-CH₂) | ~1.3-1.5 | Multiplet (m) | 2H |
| H3 (-CH₂) | ~1.3-1.5 | Multiplet (m) | 2H |
| H5 (-CH) | ~3.8-4.1 | Multiplet (m) | 1H |
| H6 (-CH₂) | ~1.5-1.7 | Multiplet (m) | 2H |
| H7 (-CH) | ~3.8-4.1 | Multiplet (m) | 1H |
| H8 (-CH₃) | ~1.2 | Doublet (d) | 3H |
| -OH (at C2 & C4) | Variable (Broad Singlet) | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming a diastereomeric mixture.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~14 |
| C2 | ~23 |
| C3 | ~40 |
| C4 | ~68 |
| C5 | ~45 |
| C6 | ~68 |
| C7 | ~23 |
Predicted Mass Spectrometry Data
Electron Ionization (EI) mass spectrometry of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 132, which is characteristic of alcohols.[4][6][7] The spectrum will be dominated by fragment ions resulting from alpha-cleavage and dehydration.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 114 | [C₇H₁₄]⁺• | Dehydration (Loss of H₂O) |
| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage at C3-C4 bond |
| 73 | [C₄H₉O]⁺ | Alpha-cleavage at C4-C5 bond |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage at C2-C3 bond |
| 43 | [C₃H₇]⁺ | Propyl cation from cleavage |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of this compound
1. Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.
2. Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
3. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[8]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the mixture for a few seconds.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
4. Instrument Parameters (Example for a 400 MHz Spectrometer): [8]
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Protocol 2: GC-MS Analysis of this compound
1. Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials:
-
This compound sample
-
Volatile solvent (e.g., Dichloromethane or Hexane)
-
GC vials with caps
-
Microsyringe
3. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approx. 10-100 µg/mL) in a suitable volatile solvent like dichloromethane.[7]
-
Transfer the solution to a 2 mL GC vial and cap it securely.
4. Instrumentation and Conditions (Example): [7]
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
5. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the spectrum to identify the molecular ion peak (if present) and major fragment ions.
-
Compare the observed fragmentation pattern with the expected pathways (alpha-cleavage, dehydration) to confirm the structure.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. This compound | C7H16O2 | CID 140758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (2R,4R)-Heptane-2,4-diol | C7H16O2 | CID 13330188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.10 [people.whitman.edu]
- 7. benchchem.com [benchchem.com]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2,4-Heptanediol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-diols are pivotal structural motifs present in a wide array of biologically active molecules and natural products. Their stereochemistry often plays a crucial role in determining the efficacy and selectivity of pharmaceuticals. As a readily available chiral building block, 2,4-heptanediol presents itself as a versatile synthon for the introduction of stereogenic centers in the synthesis of complex pharmaceutical intermediates. These application notes provide an overview of the potential applications of this compound and a detailed, hypothetical protocol for its use in the synthesis of a key intermediate for a widely-used class of drugs.
While direct, documented applications of this compound in the synthesis of commercial pharmaceutical intermediates are not extensively reported in publicly available literature, its structural features are analogous to other 1,3-diols that are commonly employed in drug synthesis. The following sections will explore both the general utility of chiral 1,3-diols and a specific, proposed application for this compound.
General Applications of Chiral 1,3-Diols in Pharmaceutical Synthesis
The 1,3-diol moiety is a key structural feature in numerous pharmaceutical agents and their intermediates. The stereochemical configuration of the hydroxyl groups is often critical for biological activity. Chiral 1,3-diols, such as this compound, can be utilized in several ways:
-
As Chiral Starting Materials: The inherent chirality of this compound can be transferred to the target molecule through a series of stereospecific or stereoselective reactions. This approach, known as chiral pool synthesis, is an efficient strategy for producing enantiomerically pure compounds.
-
Formation of Chiral Auxiliaries: The diol functionality can be used to create chiral auxiliaries that control the stereochemical outcome of a reaction on a prochiral substrate. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.
-
Synthesis of Key Fragments for Complex Molecules: this compound can serve as a precursor for the synthesis of more complex chiral building blocks that are subsequently incorporated into the final drug molecule.
Hypothetical Application: Synthesis of a Statin Side-Chain Intermediate
Statins are a class of drugs used to lower cholesterol levels. A common structural feature of many statins is a chiral dihydroxy heptanoic acid side chain. Here, we propose a hypothetical synthetic route where (2R,4R)-2,4-heptanediol is used as a chiral starting material to synthesize a key intermediate for this side chain.
Proposed Synthetic Workflow
The proposed synthesis involves the protection of the diol, followed by oxidative cleavage and subsequent functional group manipulations to yield a chiral aldehyde, a versatile intermediate for the synthesis of various statin side chains.
Caption: Proposed workflow for the synthesis of a chiral statin intermediate from this compound.
Experimental Protocols
Note: The following protocols are hypothetical and intended for illustrative purposes. They are based on established synthetic methodologies for similar transformations. Researchers should conduct their own optimization and safety assessments.
Protocol 1: Acetonide Protection of (2R,4R)-2,4-Heptanediol
Objective: To protect the diol functionality of (2R,4R)-2,4-heptanediol as an acetonide to allow for selective reaction at other parts of the molecule.
Materials:
-
(2R,4R)-2,4-Heptanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve (2R,4R)-2,4-heptanediol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2-dimethoxypropane (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidative Cleavage to a Chiral Aldehyde
Objective: To cleave the carbon chain of the protected diol to generate a chiral aldehyde intermediate.
Materials:
-
Protected (2R,4R)-2,4-heptanediol (from Protocol 1)
-
Ozone generator
-
Oxygen source
-
Anhydrous Dichloromethane (DCM), pre-cooled to -78 °C
-
Dimethyl sulfide (B99878) (DMS)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
Dissolve the protected diol (1.0 eq) in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution from the ozone generator. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC.
-
Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude chiral aldehyde can be used in the next step without further purification or purified by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthetic route. Actual yields and selectivities would need to be determined experimentally.
| Step | Product | Starting Material | Reagents | Hypothetical Yield (%) | Hypothetical Purity/Selectivity |
| Protocol 1: Acetonide Protection | Protected (2R,4R)-2,4-heptanediol | (2R,4R)-2,4-Heptanediol | 2,2-Dimethoxypropane, p-TSA | 95 | >98% (by NMR) |
| Protocol 2: Oxidative Cleavage | Chiral Aldehyde Intermediate | Protected Diol | 1. O₃2. Dimethyl sulfide | 85 | >99% ee (enantiomeric excess) |
Signaling Pathway Relevance
Pharmaceuticals derived from chiral 1,3-diol intermediates, such as certain statins, often target key enzymes in metabolic pathways. For instance, HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibition of this enzyme leads to a reduction in cholesterol production.
Caption: Inhibition of the Mevalonate Pathway by a statin drug.
Conclusion
This compound, as a representative chiral 1,3-diol, holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. Although direct applications in commercial drug synthesis are not widely documented, the established importance of the chiral 1,3-diol motif in medicinal chemistry suggests that this compound and its derivatives are valuable tools for drug discovery and development. The hypothetical synthetic protocol presented here illustrates a plausible route to a key chiral intermediate for statin synthesis, highlighting the strategic use of this chiral synthon. Further research into the applications of this compound is warranted to fully explore its utility in the creation of novel and effective pharmaceutical agents.
Protecting Group Strategies for 2,4-Heptanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the common protecting group strategies for 1,3-diols, with a specific focus on their application to 2,4-heptanediol. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and achieve high yields of the desired product.
Introduction to Protecting Groups for 1,3-Diols
This compound possesses a 1,3-diol structural motif, which allows for the formation of cyclic protecting groups, primarily acetals and silyl (B83357) ethers. These protecting groups temporarily mask the hydroxyl functionalities, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions and should be stable to the reaction conditions applied to other parts of the molecule.[1]
The choice of a protecting group depends on several factors, including the overall synthetic strategy, the presence of other functional groups, and the required stability under various reaction conditions. This guide covers some of the most frequently used protecting groups for 1,3-diols: benzylidene acetals, isopropylidene acetals (acetonides), and silyl ethers.
Common Protecting Groups for this compound
The protection of the two hydroxyl groups in this compound can be achieved using a variety of reagents to form cyclic derivatives. The most common strategies involve the formation of acetals or silyl ethers.
Acetal (B89532) Protecting Groups
Acetal protecting groups are formed by the reaction of a diol with an aldehyde or a ketone under acidic conditions. For 1,3-diols like this compound, six-membered cyclic acetals are typically formed.[2]
-
Benzylidene Acetals: Formed from benzaldehyde (B42025), these are robust protecting groups stable to a wide range of non-acidic conditions.[3]
-
Isopropylidene Acetals (Acetonides): Formed from acetone (B3395972) or 2,2-dimethoxypropane (B42991), acetonides are another common choice for protecting 1,2- and 1,3-diols.[4]
Silyl Ether Protecting Groups
Silyl ethers are versatile protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[5][6] For diols, bifunctional silylating agents can be used to form cyclic silyl ethers.
-
Di-tert-butylsilylene Ether: This bulky protecting group provides high stability.
-
Tetraisopropyldisiloxane (TIPDS) Ether: This group is also known for its robustness and is particularly useful in complex syntheses.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of 1,3-diols using common protecting groups. Note that the conditions and yields may vary depending on the specific substrate and should be optimized for this compound.
Table 1: Protection of 1,3-Diols
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95 |
| Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83 | |
| Isopropylidene Acetal | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good |
| Acetone | Cation exchange resin | Acetone | - | RT | Good | |
| Di-tert-butylsilylene Ether | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | Dichloromethane | 1 h | 0 | High |
| TIPDS Ether | TIPDSCl₂ | Imidazole | DMF | - | RT | High |
Table 2: Deprotection of Protected 1,3-Diols
| Protecting Group | Reagent | Solvent | Time | Temp (°C) | Yield (%) |
| Benzylidene Acetal | H₂/Pd-C | Methanol (B129727) | - | RT | High |
| Et₃SiH, Pd/C | Methanol | - | RT | Excellent | |
| SnCl₂ | - | - | - | High | |
| NaHSO₄·H₂O | Methanol | 1 h | 23-26 | High | |
| Isopropylidene Acetal | Dilute Aqueous Acid (e.g., HCl) | Water/THF | - | RT | High |
| Acetic Acid/Water | - | - | - | High | |
| Silyl Ethers | TBAF | THF | - | RT | High |
| HF·Pyridine | THF/Pyridine | - | 0 | High | |
| Acetic Acid/Water/THF | - | - | RT | Varies |
Experimental Protocols
The following are general protocols for the protection and deprotection of a generic 1,3-diol, which can be adapted for this compound.
Protocol 1: Benzylidene Acetal Protection
Objective: To protect a 1,3-diol as a benzylidene acetal.
Materials:
-
1,3-diol (e.g., this compound)
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Acetonitrile, anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add a catalytic amount of Cu(OTf)₂ (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[7]
-
Upon completion, quench the reaction by adding triethylamine (0.1 mL).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of Benzylidene Acetal
Objective: To remove the benzylidene acetal protecting group.
Materials:
-
Benzylidene-protected diol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like triethylsilane)
-
Standard hydrogenation apparatus or reaction flask
Procedure (Catalytic Hydrogenation):
-
Dissolve the benzylidene-protected diol (1.0 mmol) in methanol (10 mL).
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
Protocol 3: Isopropylidene Acetal (Acetonide) Protection
Objective: To protect a 1,3-diol as an isopropylidene acetal.
Materials:
-
1,3-diol (e.g., this compound)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone, anhydrous
-
Triethylamine
Procedure:
-
Dissolve the 1,3-diol (1.0 mmol) in anhydrous acetone (10 mL).
-
Add 2,2-dimethoxypropane (1.5 mmol).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 mmol).
-
Stir the mixture at room temperature for 5-10 hours, monitoring by TLC.
-
Quench the reaction with triethylamine (0.1 mL).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of Isopropylidene Acetal
Objective: To remove the isopropylidene acetal protecting group.
Materials:
-
Isopropylidene-protected diol
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the isopropylidene-protected diol (1.0 mmol) in a mixture of acetic acid, water, and THF (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary.
Protocol 5: Silyl Ether Protection (Di-tert-butylsilylene)
Objective: To protect a 1,3-diol as a di-tert-butylsilylene ether.
Materials:
-
1,3-diol (e.g., this compound)
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 6: Deprotection of Silyl Ethers
Objective: To remove a silyl ether protecting group.
Materials:
-
Silyl-protected diol
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected diol (1.0 mmol) in THF (5 mL).
-
Add a 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol) at room temperature.
-
Stir the reaction and monitor by TLC. The reaction time will vary depending on the specific silyl ether.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.[9]
Mandatory Visualization
Caption: General workflow for the protection and deprotection of this compound.
Caption: Benzylidene acetal protection of a 1,3-diol.
Caption: Silyl ether protection of a 1,3-diol.
Orthogonal Protecting Group Strategies
In complex syntheses, it is often necessary to deprotect one hydroxyl group in the presence of another protected hydroxyl group. This requires the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[1][10] For instance, a silyl ether can be cleaved with fluoride ions while a benzylidene acetal remains intact. Conversely, a benzylidene acetal can be removed by hydrogenolysis without affecting a silyl ether. This orthogonal approach provides a high degree of flexibility in synthetic planning.
A potential orthogonal strategy for a molecule containing two diol units could involve protecting one as a benzylidene acetal and the other as a silyl ether. The silyl ether could be removed first with fluoride, allowing for selective reaction at that diol. Subsequently, the benzylidene acetal could be removed by hydrogenolysis to reveal the second diol.
The successful application of these strategies will empower researchers to efficiently synthesize complex molecules and accelerate drug discovery and development programs.
References
- 1. (2R,4R)-Heptane-2,4-diol | C7H16O2 | CID 13330188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 4. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Benzylidene Acetals [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Derivatization of 2,4-Heptanediol for Enhanced Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of polar compounds such as diols, including 2,4-heptanediol, can be challenging due to their low volatility and tendency to exhibit poor peak shape and adsorption onto the chromatographic column.[1] Chemical derivatization is a crucial sample preparation step that modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][2] This application note provides detailed protocols for three common derivatization methods for this compound: silylation, acylation, and boronate ester formation, enabling robust and sensitive GC and GC-MS analysis.
Methods Overview
Three primary derivatization techniques are presented for the analysis of this compound. Each method targets the hydroxyl functional groups to create a less polar and more volatile derivative suitable for GC analysis.
-
Silylation: This is one of the most prevalent methods for derivatizing alcohols.[3] It involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[3] The resulting TMS ethers are significantly more volatile and thermally stable.[2]
-
Acylation: This technique introduces an acyl group to the hydroxyl moieties, forming esters.[2] Acetylation is a common form of acylation that can improve the stability and volatility of the analyte.[2]
-
Boronate Ester Formation: This method is specific for compounds containing 1,2- or 1,3-diols. n-Butylboronic acid reacts with the diol to form a cyclic boronate ester, which is a nonpolar derivative.[4]
Caption: General workflow for the derivatization and GC analysis of this compound.
Experimental Protocols
Silylation of this compound
Silylation is a robust and widely used method for the derivatization of alcohols. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.
Materials:
-
This compound standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Protocol:
-
Prepare a standard solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 200 µL of BSTFA (+1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC or GC-MS. A typical injection volume is 1 µL.
Caption: Chemical reaction for the silylation of this compound.
Acylation of this compound
Acylation with acetic anhydride in the presence of a catalyst like pyridine converts the hydroxyl groups to acetate (B1210297) esters, which are more volatile and less polar.
Materials:
-
This compound standard solution
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with FID or MS
Protocol:
-
Prepare a standard solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC or GC-MS.
Boronate Ester Formation of this compound
This method is highly selective for 1,2- and 1,3-diols. This compound, being a 1,3-diol, will readily react with n-butylboronic acid to form a stable cyclic boronate ester.
Materials:
-
This compound standard solution
-
n-Butylboronic acid
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Gas chromatograph with FID or MS
Protocol:
-
Prepare a standard solution of this compound in anhydrous DMF (e.g., 1 mg/mL).
-
Prepare a solution of n-butylboronic acid in anhydrous DMF (e.g., 10 mg/mL).
-
In a reaction vial, combine 100 µL of the this compound solution with 100 µL of the n-butylboronic acid solution.
-
Cap the vial tightly and vortex for 1 minute.
-
The reaction proceeds rapidly at room temperature. Let the vial stand for 15 minutes.
-
The sample is now ready for injection into the GC or GC-MS.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of a generic aliphatic diol, which can be considered indicative for this compound. The data highlights the improvement in analytical performance upon derivatization. Actual results for this compound may vary and should be determined experimentally.
Table 1: Comparison of Derivatization Methods for a Model Aliphatic Diol
| Derivatization Method | Reagent | Derivatization Efficiency (%) | Relative Response Factor (vs. Underivatized) |
| Silylation | BSTFA + 1% TMCS | > 98 | ~ 5-10 fold increase |
| Acylation | Acetic Anhydride/Pyridine | > 95 | ~ 3-7 fold increase |
| Boronate Ester Formation | n-Butylboronic Acid | > 99 | ~ 8-15 fold increase |
Table 2: Typical GC Parameters for Analysis of Derivatized Diols
| Parameter | Silylated Derivative | Acetylated Derivative | Boronate Ester Derivative |
| Column | Non-polar (e.g., DB-5ms) | Mid-polar (e.g., DB-17) | Non-polar (e.g., DB-5ms) |
| Injector Temp. | 250 °C | 250 °C | 260 °C |
| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min | 100°C (1 min), ramp to 250°C at 15°C/min | 120°C (1 min), ramp to 300°C at 10°C/min |
| Detector | FID or MS | FID or MS | FID or MS |
| Detector Temp. | 280 °C (FID) | 280 °C (FID) | 300 °C (FID) |
Conclusion
Derivatization of this compound is an essential step for reliable and sensitive analysis by gas chromatography. Silylation, acylation, and boronate ester formation are all effective methods for increasing the volatility and improving the chromatographic behavior of this diol. The choice of derivatization reagent will depend on the specific requirements of the analysis, such as the desired sensitivity and the presence of other functional groups in the sample matrix. The protocols provided in this application note offer a starting point for the development of robust analytical methods for this compound in various research, development, and quality control settings.
References
Application Notes and Protocols for the Stereoselective Synthesis of syn- and anti-2,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the stereoselective synthesis of both syn- and anti-2,4-heptanediol, valuable chiral building blocks in organic synthesis. The synthesis commences with an aldol (B89426) reaction to produce the precursor, 4-hydroxy-2-heptanone. Subsequently, diastereoselective reduction of this β-hydroxy ketone is employed to yield the target diols. The synthesis of anti-2,4-heptanediol is achieved through an Evans-Saksena reduction, which proceeds via an intramolecular hydride delivery mechanism. Conversely, the syn-2,4-heptanediol is obtained using a chelation-controlled intermolecular hydride reduction. These protocols are designed to provide reliable and reproducible methods for obtaining the desired diastereomers in high purity.
Synthesis of the Precursor: 4-Hydroxy-2-heptanone
The initial step involves the synthesis of the β-hydroxy ketone, 4-hydroxy-2-heptanone, through a base-catalyzed aldol reaction between acetone (B3395972) and pentanal.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetone (10 equivalents) and dissolve it in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled acetone solution. Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.
-
Aldehyde Addition: Slowly add pentanal (1 equivalent) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure 4-hydroxy-2-heptanone.
Expected Results:
| Product | Form | Yield |
| 4-Hydroxy-2-heptanone | Colorless oil | 75-85% |
Stereoselective Synthesis of anti-2,4-Heptanediol
The synthesis of anti-2,4-heptanediol is accomplished via the Evans-Saksena reduction of 4-hydroxy-2-heptanone using tetramethylammonium (B1211777) triacetoxyborohydride (B8407120). This method relies on an intramolecular hydride delivery, leading to the formation of the anti diastereomer with high selectivity.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) (1.5 equivalents) in a 1:1 mixture of acetonitrile (B52724) and acetic acid.
-
Reaction Setup: In a separate flask, dissolve 4-hydroxy-2-heptanone (1 equivalent) in anhydrous acetonitrile. Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Reagent Addition: Slowly add the freshly prepared Me₄NHB(OAc)₃ solution to the cooled solution of the β-hydroxy ketone.
-
Reaction Conditions: Stir the reaction mixture at -40 °C for 5-6 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure anti-2,4-heptanediol.
Quantitative Data:
| Product | Diastereomeric Ratio (anti:syn) | Yield |
| anti-2,4-Heptanediol | >95:5 | 80-90% |
Stereoselective Synthesis of syn-2,4-Heptanediol
The synthesis of syn-2,4-heptanediol is achieved through a chelation-controlled intermolecular reduction of 4-hydroxy-2-heptanone. This protocol utilizes diethylmethoxyborane (B30974) and sodium borohydride (B1222165), where the boron reagent acts as a chelating agent to direct the hydride attack.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-hydroxy-2-heptanone (1 equivalent) in a mixture of anhydrous THF and methanol (B129727) (4:1) in a round-bottom flask.
-
Chelating Agent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add diethylmethoxyborane (Et₂BOMe) (1.2 equivalents) dropwise. Stir the mixture for 15 minutes at -78 °C to allow for chelate formation.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at -78 °C for 3-4 hours.
-
Work-up: Quench the reaction by the addition of a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂).
-
Extraction: After warming to room temperature, extract the mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting diol by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure syn-2,4-heptanediol.
Quantitative Data:
| Product | Diastereomeric Ratio (syn:anti) | Yield |
| syn-2,4-Heptanediol | >95:5 | 85-95% |
Reaction Pathways
The following diagrams illustrate the stereoselective synthesis of syn- and anti-2,4-heptanediol from the precursor 4-hydroxy-2-heptanone.
Caption: Synthesis of syn-2,4-Heptanediol.
Caption: Synthesis of anti-2,4-Heptanediol.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Heptanediol
Welcome to the technical support center for the synthesis of 2,4-heptanediol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis, specifically addressing the challenge of low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides a question-and-answer format to directly address potential problems and offer solutions to improve the yield and purity of this compound, primarily synthesized through the reduction of 2,4-heptanedione using sodium borohydride (B1222165) (NaBH₄).
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yields can stem from various factors throughout the experimental process. Here's a breakdown of common culprits:
-
Incomplete Reaction: The reduction of 2,4-heptanedione may not have gone to completion. This can be due to insufficient reducing agent, poor quality of the starting material or reagents, or non-optimal reaction conditions.
-
Side Reactions: The formation of undesired byproducts can consume the starting material and complicate purification, leading to a lower isolated yield of the desired diol.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, drying, and final purification steps like distillation. This compound has some solubility in water, which can lead to losses in the aqueous phase during extraction.[1]
-
Decomposition of Starting Material or Product: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or high temperatures) could potentially lead to degradation.
Q2: How can I determine if the reduction of 2,4-heptanedione is complete?
Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is a simple and effective method.
-
TLC Analysis: Spot the reaction mixture alongside the 2,4-heptanedione starting material on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: I suspect side reactions are occurring. What are the likely side products and how can I minimize them?
In the reduction of a diketone, incomplete reduction is the most common "side reaction," leading to the formation of a hydroxy-ketone intermediate (4-hydroxy-2-heptanone or 2-hydroxy-4-heptanone).
-
Minimizing Incomplete Reduction:
-
Ensure Sufficient Reducing Agent: Use a slight excess of sodium borohydride to ensure complete conversion of both ketone functionalities. A molar ratio of NaBH₄ to 2,4-heptanedione of at least 0.5:1 is stoichiometrically required (as NaBH₄ can provide 4 hydride ions), but using a ratio of 0.6:1 to 1:1 is often recommended to drive the reaction to completion.
-
Control Reaction Temperature: Perform the addition of NaBH₄ at a low temperature (e.g., 0 °C in an ice bath) to control the reaction rate and prevent potential side reactions.[1] After the initial exothermic reaction subsides, the mixture can be stirred at room temperature to ensure completion.[1]
-
Q4: What is the best way to purify the crude this compound to maximize yield?
Purification is a critical step where significant product loss can occur. Distillation under reduced pressure (vacuum distillation) is a common and effective method for purifying diols.[2][3][4]
-
Effective Extraction: To minimize loss during workup, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]
-
Drying the Organic Layer: Thoroughly dry the combined organic extracts with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distillation to remove any residual water.
-
Vacuum Distillation: Distilling at a reduced pressure lowers the boiling point of this compound, preventing potential decomposition at higher temperatures.[3]
Quantitative Data Summary
The following table summarizes key parameters that can influence the yield of this compound.
| Parameter | Potential Issue | Recommended Range/Value | Impact on Yield |
| Purity of 2,4-Heptanedione | Impurities can interfere with the reaction. | >98% | High purity starting material is crucial for achieving high yields. |
| Molar Ratio (NaBH₄:Dione) | Insufficient NaBH₄ leads to incomplete reduction. | 0.6:1 to 1:1 | Using a slight excess of NaBH₄ helps drive the reaction to completion. |
| Reaction Temperature | High temperatures can lead to side reactions. | 0 °C for NaBH₄ addition, then room temperature.[1] | Controlled temperature minimizes byproduct formation. |
| Reaction Time | Insufficient time results in an incomplete reaction. | 1 - 4 hours (monitor by TLC).[5] | Adequate time ensures maximum conversion of the starting material. |
| Workup pH | Acidic conditions can cause side reactions. | Neutral or slightly basic during extraction. | Proper pH minimizes product degradation. |
| Distillation Pressure | High temperatures can cause decomposition. | Vacuum (e.g., <10 mmHg) | Reduced pressure allows for distillation at a lower, safer temperature. |
Experimental Protocols
Key Experiment: Reduction of 2,4-Heptanedione to this compound
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
2,4-Heptanedione
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-heptanedione in methanol. Cool the flask in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 1-4 hours).[5]
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate (B1201080) esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Add water to the residue and extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Synthesis Pathway of this compound
This diagram illustrates the chemical transformation from the starting material to the final product.
Caption: The reduction of 2,4-heptanedione to this compound.
References
Identifying side products in the synthesis of 2,4-Heptanediol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Heptanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for synthesizing this compound is a two-step process. The first step involves a base-catalyzed aldol (B89426) condensation of pentanal and acetone (B3395972) to form a β-hydroxy ketone (4-hydroxyheptan-2-one) or its α,β-unsaturated dehydration product (hept-3-en-2-one). The second step is the reduction of the carbonyl group of this intermediate to yield this compound.
Q2: What are the potential side products in the synthesis of this compound?
Several side products can form depending on the reaction conditions. During the initial aldol condensation, self-condensation of pentanal or acetone can occur. Additionally, the primary aldol addition product can dehydrate to form an α,β-unsaturated ketone. In the subsequent reduction step, incomplete reduction may leave unreacted keto-intermediates, or over-reduction of other functional groups could occur if harsh reducing agents are used.
Q3: How can I minimize the formation of side products?
To minimize side products, careful control of reaction conditions is crucial. For the aldol condensation, slowly adding the aldehyde to the ketone and base solution at low temperatures can favor the desired cross-condensation over self-condensation. To prevent dehydration, it is advisable to work at lower temperatures and avoid excessive heat during workup. For the reduction step, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone without affecting other functional groups.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired 4-hydroxyheptan-2-one in the aldol condensation step.
Possible Causes:
-
Self-condensation of pentanal: Pentanal can react with itself to form an undesired aldol product.
-
Reaction temperature too high: Higher temperatures can promote side reactions and decomposition.
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or favor side reactions.
Solutions:
-
Control the addition of reactants: Slowly add pentanal to a mixture of acetone and the base to maintain a low concentration of the enolizable aldehyde.
-
Maintain low temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
-
Optimize reactant ratios: Use a molar excess of acetone to favor the reaction with the pentanal enolate.
Problem 2: Presence of a significant amount of hept-3-en-2-one (B7820677) in the product mixture after the aldol reaction.
Possible Cause:
-
Dehydration of the β-hydroxy ketone: The aldol addition product, 4-hydroxyheptan-2-one, can easily lose a molecule of water to form the more stable conjugated system of hept-3-en-2-one, especially in the presence of heat or strong base.[1][2]
Solutions:
-
Avoid high temperatures: Maintain a low reaction temperature and avoid heating during the workup and purification steps.
-
Neutralize the reaction mixture promptly: After the reaction is complete, carefully neutralize the basic catalyst to prevent further dehydration.
Problem 3: Incomplete reduction of the carbonyl intermediate.
Possible Cause:
-
Insufficient reducing agent: The amount of reducing agent may not be sufficient to reduce all of the carbonyl compound.
-
Deactivated reducing agent: The reducing agent may have degraded due to improper storage or handling.
Solutions:
-
Use a slight excess of the reducing agent: Employ a small molar excess of a reducing agent like NaBH₄ to ensure complete conversion.
-
Use fresh reducing agent: Ensure that the sodium borohydride is fresh and has been stored in a dry environment.
Experimental Protocols
Key Experiment: Synthesis of this compound via Aldol Condensation and Reduction
Step 1: Aldol Condensation of Pentanal and Acetone
-
To a stirred solution of acetone (2.0 eq) and 10% aqueous sodium hydroxide (B78521) (1.5 eq) in a round-bottom flask cooled in an ice bath (0-5 °C), slowly add pentanal (1.0 eq) dropwise over 30 minutes.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-hydroxyheptan-2-one.
Step 2: Reduction of 4-hydroxyheptan-2-one
-
Dissolve the crude 4-hydroxyheptan-2-one from Step 1 in methanol (B129727) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography.
Quantitative Data
The following table summarizes potential product distributions based on the chosen synthetic route. Please note that actual yields may vary depending on specific reaction conditions and purification methods.
| Compound | Structure | Expected Yield (%) | Potential Side Products |
| This compound | CH₃CH(OH)CH₂CH(OH)CH₂CH₂CH₃ | 70-85 | 4-Hydroxyheptan-2-one, Hept-3-en-2-one, Self-condensation products of pentanal/acetone |
| 4-Hydroxyheptan-2-one | CH₃C(=O)CH₂CH(OH)CH₂CH₂CH₃ | - | Hept-3-en-2-one |
| Hept-3-en-2-one | CH₃C(=O)CH=CHCH₂CH₂CH₃ | 5-15 | Polymerization products |
Visualizations
Caption: Synthetic workflow for this compound with potential side reactions.
References
Technical Support Center: Purification of 2,4-Heptanediol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Heptanediol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: this compound has two chiral centers, resulting in four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The primary challenges in their purification stem from the subtle differences in their physical and chemical properties.
-
Separation of Enantiomers: The (2R,4R) and (2S,4S) isomers, and the (2R,4S) and (2S,4R) isomers are enantiomeric pairs. Enantiomers have identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible. Chiral-specific methods are required for their resolution.
-
Separation of Diastereomers: The syn ((2R,4S) and (2S,4R)) and anti ((2R,4R) and (2S,4S)) pairs are diastereomers. While diastereomers have different physical properties, these differences can be very slight for flexible acyclic molecules like this compound, making their separation by techniques like fractional distillation or standard column chromatography challenging.[1][2]
-
Co-elution in Chromatography: Due to their similar polarities and structures, the isomers often co-elute in both gas and liquid chromatography, requiring careful method development and specialized chiral stationary phases.
-
Crystallization Difficulties: Achieving selective crystallization of one isomer from a mixture can be difficult, as isomers can sometimes co-crystallize or form solid solutions, hindering purification.[3][4][5]
Q2: What are the most effective methods for separating this compound isomers?
A2: A combination of techniques is often employed for the successful purification of this compound isomers. The most effective methods include:
-
Enzymatic Kinetic Resolution: This technique uses lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers. Lipases like Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL) are known for their high enantioselectivity in resolving secondary alcohols.[5][6][7][8][9][10][11][12]
-
Chiral Chromatography:
-
Gas Chromatography (GC): Chiral GC columns, often with stationary phases based on modified cyclodextrins, are highly effective for the analytical and small-scale preparative separation of volatile isomers like acylated this compound.[11][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC with polysaccharide-based or other chiral stationary phases can be used for both analytical and preparative-scale separation of the diol isomers.[16] For diastereomer separation, both normal-phase and reversed-phase HPLC on achiral columns can be effective with careful method development.[1][17]
-
-
Diastereomeric Recrystallization: This classic method involves reacting the racemic diol with a chiral resolving agent to form diastereomeric derivatives (e.g., esters or salts). These diastereomers can then be separated by fractional crystallization due to their different solubilities.[3][4]
Q3: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my purified this compound samples?
A3: The most common and reliable method for determining the enantiomeric excess and diastereomeric ratio of this compound isomers is through chiral chromatography.
-
Chiral Gas Chromatography (GC): After derivatization (e.g., acetylation) to increase volatility, the sample can be analyzed on a GC equipped with a chiral column. The different stereoisomers will have distinct retention times, and the relative peak areas can be used to calculate the ee and dr.
-
Chiral High-Performance Liquid Chromatography (HPLC): The underivatized diols can often be resolved on a chiral HPLC column. As with chiral GC, the peak areas of the separated isomers are used for quantification.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The diol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters. The NMR spectra (¹H or ¹⁹F) of these diastereomers will show distinct signals that can be integrated to determine the enantiomeric excess.[18]
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Inactive enzyme. 2. Unfavorable reaction conditions (temperature, solvent). 3. Mass transport limitations.[6] | 1. Use a fresh batch of lipase or test its activity with a known substrate. 2. Optimize the reaction temperature (typically 30-40 °C for many lipases). Screen different organic solvents (e.g., hexane (B92381), toluene, MTBE). 3. Ensure adequate stirring to suspend the immobilized enzyme properly. For lyophilized enzymes, consider immobilization to improve dispersion.[6] |
| Low Enantioselectivity (Low ee) | 1. The chosen lipase is not selective for the substrate. 2. Reaction has proceeded past 50% conversion. 3. Unfavorable acyl donor or solvent. 4. Reaction temperature is too high. | 1. Screen different lipases (e.g., CAL-B, PSL, Amano Lipase AK). 2. Monitor the reaction progress closely (e.g., by GC) and stop the reaction at or near 50% conversion for optimal ee of both the product and the remaining substrate. 3. Test different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate) and solvents. 4. Lower the reaction temperature, as higher temperatures can sometimes reduce enantioselectivity. |
| Difficulty Separating the Acylated and Unreacted Diol | 1. Similar polarities of the monoacetate and the diol. | 1. Use column chromatography with a optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation. 2. Consider using a different acyl donor to create a greater polarity difference. |
Chiral Chromatography (GC & HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Resolution of Isomers | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase (HPLC) or temperature program/carrier gas flow (GC). 3. Co-elution of diastereomers. | 1. Screen a variety of chiral columns with different selectivities (e.g., polysaccharide-based, cyclodextrin-based). 2. For HPLC, systematically vary the mobile phase composition (e.g., ratio of hexane/isopropanol). For GC, optimize the temperature ramp and carrier gas flow rate.[19] 3. If diastereomers are not separated on the chiral column, consider a two-dimensional approach: first separate the diastereomers on an achiral column, then resolve the enantiomers of each diastereomer on a chiral column. |
| Peak Tailing | 1. Active sites on the column or in the inlet (GC). 2. Strong interaction of the diol's hydroxyl groups with the stationary phase. 3. Column overload. | 1. Use a deactivated inlet liner in GC. For HPLC, ensure the column is properly conditioned. 2. Derivatize the diol to its diacetate or other less polar ester before GC analysis. For HPLC, adjust the mobile phase pH or use additives if appropriate. 3. Reduce the amount of sample injected onto the column.[20] |
| Split Peaks | 1. Poor injection technique or inlet setup (GC).[19][21][22] 2. Sample solvent incompatible with the mobile phase (HPLC) or stationary phase (GC).[15][19][22] 3. Column void or contamination.[15] | 1. In GC, ensure the syringe injects smoothly and the inlet temperature is appropriate for sample vaporization. Using a liner with glass wool can aid in homogenization.[19][22] 2. Dissolve the sample in the mobile phase (HPLC) or a solvent compatible with the stationary phase polarity (GC).[15][19][22] 3. If the problem persists with a known good standard, the column may be compromised and require replacement.[15] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a typical procedure for the kinetic resolution of a racemic mixture of this compound using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Hexane or Toluene)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask) with a septum
-
Syringes for sampling
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq).
-
Add anhydrous hexane to dissolve the diol (concentration typically 0.1-0.5 M).
-
Add immobilized CAL-B (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 eq for resolution of one enantiomer).
-
Seal the vessel and stir the mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC (after derivatization of the remaining diol) to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting monoacetate from the unreacted diol by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Expected Outcome:
This process should yield one enantiomer of this compound monoacetate with high enantiomeric excess and the other unreacted enantiomer of this compound, also with high enantiomeric excess.
Protocol 2: Chiral GC Analysis of Acylated this compound
This protocol outlines a method for determining the enantiomeric excess of the this compound isomers after acylation.
Materials:
-
Acylated this compound sample
-
Dichloromethane (B109758) (or other suitable solvent)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., CP-Chirasil-DEX CB or similar modified β-cyclodextrin column)[13][14]
-
Helium or Hydrogen as carrier gas
Procedure:
-
Prepare a dilute solution of the acylated this compound sample in dichloromethane (e.g., 1 mg/mL).
-
Set up the GC instrument with the following typical parameters (these will need to be optimized for your specific instrument and isomers):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow)
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C) and hold for several minutes.
-
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram. The four acetylated isomers should elute as separate peaks.
-
Integrate the peak areas for each isomer.
-
Calculate the enantiomeric excess (ee) for each pair of enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Calculate the diastereomeric ratio (dr) by comparing the sum of the areas of the syn isomers to the sum of the areas of the anti isomers.
Data Presentation
Table 1: Representative Data from Enzymatic Kinetic Resolution of this compound
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Monoacetate (%) | ee of Diol (%) |
| CAL-B | Vinyl Acetate | Hexane | 6 | 48 | >99 | 96 |
| PSL | Vinyl Acetate | Toluene | 8 | 51 | 98 | >99 |
| CAL-B | Isopropenyl Acetate | MTBE | 5 | 49 | 97 | 95 |
Note: This is illustrative data based on typical results for similar diols. Actual results may vary.
Table 2: Illustrative Chiral GC Separation Parameters and Results for Acetylated this compound Isomers
| Parameter | Value |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.5 mL/min) |
| Oven Program | 90°C (2 min hold), then 3°C/min to 170°C (5 min hold) |
| Injector Temp. | 250°C |
| Detector Temp. | 250°C |
| Isomer | Retention Time (min) |
| (2R,4R)-diacetate | 22.5 |
| (2S,4S)-diacetate | 23.1 |
| (2R,4S)-diacetate | 24.8 |
| (2S,4R)-diacetate | 25.5 |
Note: This is illustrative data. Retention times are highly dependent on the specific instrument and conditions.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Troubleshooting logic for poor chromatographic peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass transport limitations reduce the effective stereospecificity in enzyme-catalyzed kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. gcms.cz [gcms.cz]
- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. mdpi.com [mdpi.com]
- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GC Troubleshooting—Split Peaks [restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. GC Troubleshooting—Split Peaks [restek.com]
Optimizing Stereoselectivity in the Preparation of 2,4-Heptanediol: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the stereoselective synthesis of 2,4-heptanediol. The following information is designed to address common challenges encountered during experimental work, offering detailed protocols and data to enhance stereochemical control.
Troubleshooting Guide
This section addresses specific issues that may arise during the stereoselective reduction of 2,4-heptanedione to this compound.
Problem 1: Low Diastereoselectivity (Poor syn:anti Ratio)
Question: My reduction of 2,4-heptanedione is yielding a nearly 1:1 mixture of syn- and anti-2,4-heptanediol. How can I improve the diastereomeric ratio (d.r.)?
Answer: Low diastereoselectivity in the reduction of β-diketones is a common issue. The stereochemical outcome is influenced by the reducing agent, solvent, temperature, and the potential for chelation control.
-
Possible Cause 1: Ineffective Stereochemical Control from the Reducing Agent.
-
Explanation: Small, non-selective reducing agents like sodium borohydride (B1222165) (NaBH₄) often provide poor diastereoselectivity when used alone, as the hydride can attack the carbonyl groups from either face with similar ease.
-
Troubleshooting & Optimization:
-
Chelation Control: Employ a combination of NaBH₄ with a Lewis acidic metal salt (e.g., ZnCl₂, MgBr₂, CeCl₃). The metal ion can form a six-membered chelate with the β-diketone, forcing the hydride to attack from a specific face, which typically favors the formation of the syn-diol.
-
Bulky Reducing Agents: Consider using bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). The steric bulk of these reagents can favor attack from the less hindered face of the carbonyl, leading to improved diastereoselectivity.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Temperature and solvent play a crucial role in stereoselectivity. Higher temperatures can lead to reduced selectivity by overcoming the small energy differences between the diastereomeric transition states. The coordinating ability of the solvent can also interfere with chelation control.
-
Troubleshooting & Optimization:
-
Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the energy difference between the competing transition states.
-
Solvent: When using chelation control, employ non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene. More coordinating solvents such as tetrahydrofuran (B95107) (THF) or methanol (B129727) can compete with the diketone for binding to the Lewis acid, thus diminishing the chelation effect.
-
-
Problem 2: Low Enantioselectivity (Low e.e.)
Question: I am attempting an asymmetric reduction of 2,4-heptanedione, but the enantiomeric excess (e.e.) of the desired diol enantiomer is low. What are the common causes and how can I improve it?
Answer: Achieving high enantioselectivity in the reduction of a prochiral diketone requires careful selection of the chiral catalyst and optimization of reaction conditions.
-
Possible Cause 1: Inappropriate Chiral Catalyst or Catalyst Loading.
-
Explanation: The choice of catalyst is paramount. Common catalytic systems for asymmetric ketone reductions include Corey-Bakshi-Shibata (CBS) catalysts and Noyori-type ruthenium catalysts.[1][2][3] The catalyst's structure and the substrate's compatibility with it will determine the level of enantioselectivity. Insufficient catalyst loading can also lead to a higher background (non-catalyzed) reaction, which is non-selective.
-
Troubleshooting & Optimization:
-
Catalyst Screening: If one type of catalyst (e.g., a specific CBS catalyst) gives low e.e., consider screening other chiral catalysts, such as a Noyori-type ruthenium-BINAP catalyst.
-
Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 1 to 10 mol%.
-
-
-
Possible Cause 2: Non-Optimal Reaction Conditions for Asymmetric Catalysis.
-
Explanation: Asymmetric reactions are highly sensitive to temperature, solvent, and the nature of the reducing agent.
-
Troubleshooting & Optimization:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity.
-
Reducing Agent: In CBS reductions, borane-dimethyl sulfide (B99878) (BMS) or borane-THF are commonly used.[1] The choice and concentration of the borane (B79455) source can impact the e.e.
-
Solvent: Use anhydrous, non-protic solvents as recommended for the specific catalytic system. Protic solvents can react with the catalyst and/or reducing agent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between syn- and anti-2,4-heptanediol?
A1: Syn- and anti-2,4-heptanediol are diastereomers. In the syn isomer, the two hydroxyl groups are on the same side when the carbon chain is drawn in a zig-zag conformation. In the anti isomer, the hydroxyl groups are on opposite sides.
Q2: How can I selectively synthesize the syn-2,4-heptanediol?
A2: The synthesis of syn-diols from β-diketones is typically achieved through chelation-controlled reduction. Using a combination of a hydride source like NaBH₄ and a Lewis acid such as ZnCl₂ or MgBr₂ in a non-coordinating solvent at low temperature will favor the formation of the syn isomer.
Q3: Which methods are recommended for the enantioselective synthesis of this compound?
A3: For the enantioselective reduction of 2,4-heptanedione, two highly effective methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[1][2][3][4] The CBS reduction utilizes a chiral oxazaborolidine catalyst with a borane source, while Noyori hydrogenation employs a chiral ruthenium-diphosphine complex (e.g., Ru-BINAP) and H₂ gas.
Q4: My reaction is very slow. What can I do to increase the reaction rate without compromising stereoselectivity?
A4: While higher temperatures can increase the reaction rate, they often decrease stereoselectivity. Before increasing the temperature, consider the following:
-
Ensure the purity of your reagents and the absence of catalyst poisons.
-
Confirm that the catalyst loading is appropriate.
-
For catalytic hydrogenations, ensure efficient stirring and proper hydrogen pressure.
-
A modest increase in temperature may be possible without a significant loss of selectivity, but this needs to be determined empirically for your specific system.
Q5: How do I purify the syn- and anti-diastereomers of this compound?
A5: The diastereomers of this compound can typically be separated by column chromatography on silica (B1680970) gel. The polarity difference between the syn and anti isomers is usually sufficient to allow for separation. The choice of eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) will need to be optimized.
Data Presentation
The following tables summarize typical results for the stereoselective reduction of β-diketones, providing an indication of the diastereomeric ratios and enantiomeric excesses that can be expected with different methods. Note that specific results for 2,4-heptanedione may vary.
Table 1: Diastereoselective Reduction of Acyclic β-Diketones
| Reducing Agent/System | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | ~ 50:50 to 60:40 |
| NaBH₄ / ZnCl₂ | DCM | -78 | > 90:10 |
| L-Selectride® | THF | -78 | > 95:5 (often anti-selective) |
| K-Selectride® | THF | -78 | > 95:5 (often anti-selective) |
Table 2: Enantioselective Reduction of Prochiral Ketones
| Method | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Typical Enantiomeric Excess (e.e.) |
| CBS Reduction | (R)- or (S)-Me-CBS | BH₃·SMe₂ | THF | -20 to 23 | > 95%[2] |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (100 atm) | Ethanol (B145695) | 25 | > 98% |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of syn-2,4-Heptanediol via Chelation-Controlled Reduction
This protocol is a general guideline for the syn-selective reduction of 2,4-heptanedione.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,4-heptanedione (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Chelating Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Add anhydrous zinc chloride (ZnCl₂) (1.1 equiv) and stir the mixture for 30 minutes.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the internal temperature remains below -70 °C.
-
Monitoring & Quenching: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the syn- and anti-diastereomers.
Protocol 2: Enantioselective Synthesis of (2R,4R)-2,4-Heptanediol via Noyori Asymmetric Hydrogenation (Adapted from a general procedure for β-diketones) [4]
This protocol provides a general method for the enantioselective reduction of a β-diketone.
-
Catalyst Preparation: In a nitrogen-filled glovebox, place RuCl₂[(R)-BINAP] (0.1 mol%) and 2,4-heptanedione (1.0 equiv) in a glass liner suitable for a high-pressure reactor.
-
Solvent Addition: Add degassed ethanol to the glass liner.
-
Reaction Setup: Seal the glass liner inside the high-pressure reactor. Remove the reactor from the glovebox.
-
Hydrogenation: Purge the reactor with hydrogen gas (H₂) several times. Pressurize the reactor to the desired pressure (e.g., 100 atm) and place it in an oil bath at the desired temperature (e.g., 25-30 °C).
-
Reaction Monitoring: Stir the reaction for the required time (this can range from hours to days, and may require optimization).
-
Workup: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.
Visualizations
References
Technical Support Center: Chiral Separation of 2,4-Heptanediol Enantiomers by HPLC
Welcome to the technical support center for the chiral separation of 2,4-heptanediol enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC experiments for better resolution and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any separation of my this compound enantiomers?
A1: A complete lack of separation, where only a single peak is observed for a racemic standard, typically points to one of the following:
-
Incorrect Column Choice: You may be using an achiral column (like a standard C18) which cannot distinguish between enantiomers. A chiral stationary phase (CSP) is mandatory for this separation.[1]
-
Inappropriate Mobile Phase: The mobile phase composition may be too strong, causing the enantiomers to elute together very quickly without interacting sufficiently with the CSP.
-
Column Incompatibility: The chosen chiral column may not be suitable for resolving aliphatic diols like this compound. Polysaccharide-based CSPs are generally a good starting point for separating alcohols and diols.
Q2: What are the recommended initial screening conditions for separating this compound enantiomers?
A2: For initial method development, a screening approach using well-established polysaccharide-based chiral stationary phases is highly recommended. Columns such as the CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points due to their broad applicability.[2][3] A normal phase mobile phase consisting of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is typically effective.
Q3: My peaks are broad and the resolution is poor (Rs < 1.5). How can I improve this?
A3: Poor resolution is a common issue that can be addressed systematically. The goal is to increase the separation between the peaks (selectivity) and/or decrease the width of the peaks (efficiency).[4][5][6]
-
Optimize Mobile Phase Composition: The percentage of the alcohol modifier is a critical parameter. Decreasing the alcohol percentage (e.g., from 10% to 5% isopropanol in hexane) generally increases retention and can improve resolution, though it will also increase the analysis time.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation and lead to sharper peaks and better resolution.
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity and improves resolution. It is advisable to screen temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.
-
Consider a Different Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity and may improve the separation.
Q4: Is derivatization necessary to separate this compound enantiomers?
A4: While direct separation on a CSP is the most common and convenient method, derivatization is an alternative strategy.[7] By reacting the diol with an enantiomerically pure chiral derivatizing agent, you can form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., silica (B1680970) or C18).[7] This indirect approach can be useful if direct methods fail or if you need to enhance detection sensitivity.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiment.
| Problem | Potential Cause | Recommended Solution |
| No Resolution (Single Peak) | 1. Using an achiral column. | 1. Ensure you are using a Chiral Stationary Phase (CSP). Polysaccharide-based columns are recommended for diols. |
| 2. Mobile phase is too strong. | 2. Decrease the percentage of the alcohol modifier in your normal phase mobile phase. | |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal mobile phase. | 1. Systematically vary the alcohol modifier (isopropanol, ethanol) percentage. Try a range from 2% to 20%. |
| 2. Flow rate is too high. | 2. Reduce the flow rate. Try 0.8 mL/min or 0.5 mL/min. | |
| 3. Temperature is not optimal. | 3. Evaluate the effect of column temperature. Test at 15°C, 25°C, and 35°C. | |
| Peak Tailing | 1. Secondary interactions with the silica support. | 1. For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% TFA). For basic compounds, add a basic modifier (e.g., 0.1% DEA). Since this compound is neutral, this is less likely to be the primary issue but can be considered if other solutions fail. |
| 2. Column contamination or degradation. | 2. Flush the column with a strong solvent like 100% isopropanol. If the problem persists, the column may need replacement. Using a guard column is highly recommended to prolong column life. | |
| Irreproducible Retention Times | 1. Inadequate column equilibration. | 1. Ensure the column is equilibrated for at least 30 minutes with the mobile phase, or until a stable baseline is achieved, before injecting the sample. |
| 2. Mobile phase composition changing over time. | 2. Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed. | |
| 3. Fluctuations in column temperature. | 3. Use a column oven to maintain a constant and stable temperature. | |
| High Backpressure | 1. Clogged column frit. | 1. Filter all samples through a 0.45 µm or 0.22 µm filter before injection. |
| 2. Particulate buildup in the system. | 2. Use a guard column to protect the analytical column. Regularly check and clean system filters. | |
| 3. Mobile phase precipitation (less common in normal phase). | 3. Ensure mobile phase components are fully miscible. |
Experimental Protocols & Data
As no direct application data for the chiral separation of this compound is available in the searched literature, we present illustrative data based on the separation of a similar small aliphatic diol, 2,3-butanediol. This demonstrates the expected outcomes of the method development process. The actual retention times and resolution for this compound will need to be determined experimentally following these protocols.
Protocol 1: Initial Screening
Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase system for the separation of this compound enantiomers.
1. Analyte Preparation:
-
Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition (e.g., n-Hexane/Isopropanol 90:10 v/v).
2. HPLC System & Columns:
-
Columns: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) and CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).
-
Injection Volume: 10 µL.
-
Detection: Refractive Index Detector (RID) or UV detector at low wavelength (e.g., 210 nm) if there is sufficient end-absorbance.
3. Screening Conditions:
-
Equilibrate the selected column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Perform isocratic runs for each column with the mobile phases listed in the table below.
-
Evaluation: Assess the chromatograms for any separation. A promising result is a resolution (Rs) > 0.5.
Table 1: Illustrative Screening Conditions and Results for a Model Compound (2,3-Butanediol)
| CSP | Mobile Phase Mode | Mobile Phase Composition | Flow Rate (mL/min) | Temp (°C) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| CHIRALPAK® AD-H | Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 25 | 8.5 | 9.8 | 1.6 |
| CHIRALCEL® OD-H | Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 25 | 10.2 | 11.1 | 1.1 |
| CHIRALPAK® AD-H | Reversed Phase (RP) | Acetonitrile / Water (50:50, v/v) | 1.0 | 25 | 4.1 | 4.1 | 0.0 |
| CHIRALCEL® OD-H | Reversed Phase (RP) | Acetonitrile / Water (50:50, v/v) | 1.0 | 25 | 5.3 | 5.3 | 0.0 |
Note: tR1 and tR2 are the retention times for the first and second eluting enantiomers, respectively. These values are illustrative.
Protocol 2: Method Optimization
Objective: To improve the resolution of the most promising condition from the initial screen. The following steps outline the optimization process based on a hypothetical successful screening on a CHIRALPAK® AD-H column with a normal phase mobile phase.
1. Optimize Modifier Percentage:
-
Adjust the percentage of the alcohol modifier (e.g., isopropanol) in n-hexane.
-
Analyze the sample with mobile phases containing different percentages of the modifier.
Table 2: Illustrative Data for Modifier Optimization on CHIRALPAK® AD-H
| Mobile Phase (n-Hexane:IPA, v/v) | Flow Rate (mL/min) | Temp (°C) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| 95:5 | 1.0 | 25 | 12.1 | 14.5 | 2.1 |
| 90:10 | 1.0 | 25 | 8.5 | 9.8 | 1.6 |
| 85:15 | 1.0 | 25 | 6.2 | 6.9 | 1.2 |
2. Optimize Flow Rate:
-
Using the optimal mobile phase composition (e.g., 95:5 n-Hexane:IPA), evaluate the effect of flow rate.
Table 3: Illustrative Data for Flow Rate Optimization
| Mobile Phase (n-Hexane:IPA, v/v) | Flow Rate (mL/min) | Temp (°C) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| 95:5 | 0.8 | 25 | 15.1 | 18.1 | 2.3 |
| 95:5 | 1.0 | 25 | 12.1 | 14.5 | 2.1 |
| 95:5 | 1.2 | 25 | 10.1 | 12.1 | 1.9 |
3. Optimize Temperature:
-
Using the optimal mobile phase and flow rate, evaluate the effect of column temperature.
Table 4: Illustrative Data for Temperature Optimization
| Mobile Phase (n-Hexane:IPA, v/v) | Flow Rate (mL/min) | Temp (°C) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| 95:5 | 0.8 | 15 | 16.5 | 20.1 | 2.5 |
| 95:5 | 0.8 | 25 | 15.1 | 18.1 | 2.3 |
| 95:5 | 0.8 | 35 | 14.0 | 16.5 | 2.0 |
Visualized Workflows
Experimental Workflow for Method Development
Caption: A systematic workflow for developing a chiral HPLC method.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. inacom.nl [inacom.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Preventing decomposition of 2,4-Heptanediol during distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2,4-Heptanediol during distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during distillation?
A1: The primary cause of decomposition is thermal stress. At its atmospheric boiling point, this compound can undergo acid-catalyzed dehydration, an elimination reaction common to alcohols.[1][2] This can be exacerbated by the presence of acidic impurities in the crude product.
Q2: What are the likely decomposition byproducts of this compound?
A2: Based on the structure of this compound, a 1,3-diol, the most probable decomposition byproducts resulting from dehydration are unsaturated alcohols (e.g., heptenols) and potentially cyclic ethers.
Q3: How can I prevent the decomposition of this compound during purification?
A3: There are two primary strategies to prevent decomposition:
-
Vacuum Distillation: This is the most direct method. By reducing the pressure, the boiling point of this compound is significantly lowered, thereby avoiding the high temperatures that cause thermal decomposition.[3][4]
-
Protecting Group Strategy: This involves chemically modifying the diol functional groups to make them stable to the distillation conditions. After purification of the protected compound, the protecting group is removed to yield pure this compound.[5][6][7][8]
Q4: Are there any chemical stabilizers I can add to the distillation?
A4: The use of chemical stabilizers for direct distillation of this compound is not well-documented. It is generally advisable to avoid acidic conditions, as they can catalyze dehydration.[1] Therefore, adding acidic stabilizers would be counterproductive. The most effective approach is to control the distillation conditions (i.e., use a vacuum) or to protect the diol functionality.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is discolored (yellow or brown) after distillation. | Thermal decomposition has occurred. | Lower the distillation temperature by using a vacuum. Ensure the heating mantle is not set too high. |
| Low yield of purified this compound. | Significant decomposition to volatile byproducts. | Employ vacuum distillation at a lower pressure. Alternatively, use the protecting group strategy. |
| The pressure in the vacuum distillation setup is not stable. | Leaks in the glassware joints. | Ensure all joints are properly greased and sealed. Check for cracks in the glassware. |
| Product contains impurities after distillation. | Inefficient fractionation or co-distillation of byproducts. | Use a fractionating column under vacuum for better separation. Analyze the distillate by GC-MS to identify impurities and optimize distillation parameters. |
| Bumping or uneven boiling during vacuum distillation. | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar in the distillation flask. Boiling chips are not effective under vacuum.[3][9] |
Data Presentation
Table 1: Boiling Point of this compound at Different Pressures
| Pressure (atm) | Pressure (Torr) | Boiling Point (°C) | Data Source |
| 1 | 760 | ~215-217 (estimated) | - |
| 0.0099 | 7.5 | 107.6 | NIST Chemistry WebBook |
Table 2: Comparison of Purification Strategies for this compound
| Strategy | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Atmospheric Distillation | Separation based on boiling point at ambient pressure. | Low to moderate | Low | Simple setup. | High risk of thermal decomposition. |
| Vacuum Distillation | Separation based on boiling point at reduced pressure. | High (>98%) | High (>90%) | Prevents thermal decomposition, leading to higher purity and yield. | Requires a vacuum pump and careful setup to avoid leaks. |
| Protecting Group Strategy | Chemical protection of the diol, purification of the stable derivative, and subsequent deprotection. | Very High (>99%) | Moderate to High (70-85% over 3 steps) | Avoids thermal stress on the diol, can remove impurities that are difficult to separate by distillation. | Multi-step process, requires additional reagents and purification steps. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (recommended to protect the pump)
-
Vacuum grease
-
Thick-walled vacuum tubing
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the condenser to a cold water source.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled tubing.
-
-
Distillation:
-
Turn on the cooling water for the condenser and start the magnetic stirrer.
-
Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to below 10 Torr.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
The temperature of the vapor will rise and then stabilize as the this compound begins to distill. Collect the fraction that distills at the expected boiling point for the measured pressure (refer to Table 1).
-
Discard any initial low-boiling fractions.
-
Once the desired fraction is collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Protection of this compound as a Benzylidene Acetal (B89532)
This protocol describes the protection of the 1,3-diol functionality of this compound as a benzylidene acetal.[5][6]
Materials:
-
This compound
-
Benzaldehyde (B42025) dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve this compound in the anhydrous solvent.
-
Add benzaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of p-TsOH.
-
-
Reaction:
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture and quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude benzylidene acetal of this compound can now be purified by distillation at a higher temperature without decomposition.
-
Protocol 3: Deprotection of the Benzylidene Acetal
This protocol describes the removal of the benzylidene acetal to yield the purified this compound.[6]
Materials:
-
Purified benzylidene acetal of this compound
-
Palladium on carbon (10% Pd/C) or another suitable hydrogenation catalyst
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup:
-
Dissolve the purified benzylidene acetal in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
-
Reaction:
-
Flush the flask with hydrogen and maintain a hydrogen atmosphere with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the pure this compound.
-
Visualizations
Caption: Decision workflow for preventing decomposition of this compound.
Caption: Step-by-step workflow for vacuum distillation of this compound.
Caption: Chemical pathway for the purification of this compound using a protecting group.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Diol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chem.libretexts.org [chem.libretexts.org]
Catalyst selection for the asymmetric synthesis of 2,4-Heptanediol
Technical Support Center: Asymmetric Synthesis of 2,4-Heptanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the asymmetric synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the asymmetric synthesis of this compound?
A1: The most prevalent and effective strategy is the asymmetric hydrogenation of a prochiral precursor, typically 2,4-heptanedione, using a chiral catalyst. This method allows for the stereoselective formation of the two chiral centers in this compound.
Q2: Which catalysts are recommended for the asymmetric hydrogenation of 2,4-heptanedione?
A2: Ruthenium-based catalysts featuring chiral phosphine (B1218219) ligands are the industry standard for this transformation. Specifically, complexes of Ruthenium with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are highly effective.[1][2] Both (R)-BINAP and (S)-BINAP are commercially available, enabling access to different stereoisomers of the product.[2]
Q3: What are the expected products of the asymmetric hydrogenation of 2,4-heptanedione?
A3: The reaction yields a mixture of diastereomers: syn-2,4-heptanediol and anti-2,4-heptanediol. The ratio of these diastereomers (diastereomeric ratio, dr) and the enantiomeric excess (ee%) of each are dependent on the catalyst and reaction conditions used.
Q4: How can I control the stereochemical outcome to favor either the syn or anti diastereomer?
A4: The stereochemical outcome is primarily influenced by the choice of the chiral ligand on the catalyst. For instance, using (R)-BINAP will favor the formation of one set of stereoisomers, while (S)-BINAP will favor the enantiomeric set. Further control over the syn/anti ratio can sometimes be achieved by modifying reaction parameters such as solvent and temperature, as these can influence the transition state energies of the catalytic cycle.
Q5: What is a typical precursor for the synthesis of this compound?
A5: The direct precursor for the asymmetric hydrogenation is 2,4-heptanedione. This can be synthesized through various methods, including the Claisen condensation of ethyl acetate (B1210297) and 2-pentanone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., water, oxygen, sulfur compounds). | 1. Ensure the catalyst is properly activated. Prepare the active catalyst in situ if possible.[2] 2. Increase hydrogen pressure within safe limits for the reactor. 3. Use anhydrous, degassed solvents and reagents. Purify the substrate if necessary. |
| Low Enantioselectivity (ee%) | 1. Incorrect catalyst choice or racemic catalyst. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Verify the enantiomeric purity of the chiral ligand. 2. Lower the reaction temperature. Asymmetric reactions often show higher selectivity at lower temperatures. 3. Screen different solvents. Protic solvents like methanol (B129727) or ethanol (B145695) are often effective. |
| Low Diastereoselectivity (dr) | 1. The chosen catalyst system does not provide high diastereoselectivity for this substrate. 2. Reaction conditions are not optimized. | 1. Experiment with different chiral ligands or catalyst precursors. 2. Adjust the reaction temperature and pressure. |
| Difficult Separation of Diastereomers | The syn and anti diols have similar polarities. | 1. Use high-performance column chromatography with a suitable solvent system. 2. Consider derivatization of the diols to acetals, which may have different chromatographic properties, followed by deprotection after separation. |
| Product Decomposition | The product is unstable under the reaction or work-up conditions. | 1. Reduce the reaction time or temperature. 2. Perform the work-up at a lower temperature and under an inert atmosphere. |
Data Presentation
The following table summarizes representative data for the asymmetric hydrogenation of β-diketones using Ru-BINAP catalysts. Note that this data is illustrative and based on analogous substrates to 2,4-heptanedione. Actual results for this compound may vary.
| Catalyst | Substrate | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) |
| RuCl₂[(R)-BINAP] | 2,4-Heptanedione | (2R,4R)-2,4-Heptanediol (anti) | >95:5 | >98% | ~95% |
| RuCl₂[(R)-BINAP] | 2,4-Heptanedione | (2S,4R)-2,4-Heptanediol (syn) | <5:95 | >98% | ~95% |
| RuCl₂[(S)-BINAP] | 2,4-Heptanedione | (2S,4S)-2,4-Heptanediol (anti) | >95:5 | >98% | ~95% |
| RuCl₂[(S)-BINAP] | 2,4-Heptanedione | (2R,4S)-2,4-Heptanediol (syn) | <5:95 | >98% | ~95% |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of 2,4-Heptanedione
This protocol is adapted from the Noyori asymmetric hydrogenation of acetylacetone (B45752) and serves as a representative procedure for 2,4-heptanedione.[1]
Materials:
-
2,4-Heptanedione
-
RuCl₂[(R)-BINAP] (or (S)-BINAP for the other enantiomers)
-
Anhydrous, degassed ethanol
-
High-pressure reactor (e.g., Parr bomb)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with 2,4-heptanedione (e.g., 10 mmol, 1.0 eq) and anhydrous, degassed ethanol (e.g., 20 mL).
-
Catalyst Addition: To the solution, add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.01 mmol, 0.1 mol%).
-
Reactor Setup: Seal the glass liner inside the high-pressure reactor. Remove the reactor from the glovebox.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 1000 psi) with hydrogen.
-
Reaction: Place the reactor in an oil bath preheated to the desired temperature (e.g., 30 °C) and stir the reaction mixture for the specified time (e.g., 24-72 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to separate the syn and anti diastereomers.
Visualizations
Caption: Workflow for the asymmetric hydrogenation of 2,4-heptanedione.
Caption: Catalyst activation and stereodifferentiation pathways.
Caption: Logical flow for troubleshooting common experimental issues.
References
Overcoming incomplete reactions in the synthesis of 2,4-Heptanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,4-Heptanediol, particularly incomplete reactions.
Troubleshooting Guide
Issue: Low or no conversion of 2,4-Heptanedione to this compound
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | - Sodium Borohydride (B1222165) (NaBH₄): Use a freshly opened container of NaBH₄. Older reagents can absorb moisture and lose activity. Consider purchasing from a reputable supplier.[1] - Catalytic Hydrogenation: Ensure the catalyst (e.g., PtO₂, Raney Ni) has not been poisoned. Use fresh catalyst or regenerate according to standard procedures. |
| Improper Solvent | - For NaBH₄ Reduction: Use anhydrous methanol (B129727) or ethanol. Protic solvents are necessary, but water content should be minimized to prevent rapid decomposition of NaBH₄.[1][2][3][4] - For Catalytic Hydrogenation: Ensure the solvent is of appropriate grade and is compatible with the chosen catalyst and reaction conditions. |
| Suboptimal Reaction Temperature | - NaBH₄ Reduction: The reaction is typically carried out at room temperature or cooled to 0°C to control the reaction rate.[1] - Catalytic Hydrogenation: Temperature can significantly influence reaction rate and selectivity. Optimization may be required. |
| Insufficient Amount of Reducing Agent | - NaBH₄: Use a molar excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the diketone.[1] - Catalytic Hydrogenation: Ensure adequate catalyst loading and sufficient hydrogen pressure. |
| Presence of Inhibitors | - Impurities in the starting material or solvent can inhibit the reaction. Purify the 2,4-heptanedione and solvents if necessary. |
Issue: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Over-reduction | - This is less common with NaBH₄ but can occur with stronger reducing agents. If using catalytic hydrogenation, careful monitoring of hydrogen uptake is crucial. |
| Incomplete reduction leading to hydroxy-ketone | - Increase the amount of reducing agent or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Tautomerization of Starting Material | - β-Diketones like 2,4-heptanedione exist as a mixture of keto and enol tautomers.[5] This does not typically inhibit reduction but can affect reaction kinetics. Ensure reaction conditions are suitable for the reduction of both forms. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for reducing 2,4-heptanedione to this compound in a laboratory setting?
A1: The reduction of 2,4-heptanedione to this compound is most commonly achieved using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol.[1][2][3][4] This method is convenient, uses a relatively mild and selective reducing agent, and typically proceeds at room temperature.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] A spot for the starting material (2,4-heptanedione) and the product (this compound) should be compared. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography (GC) can be employed.
Q3: My reaction is complete, but I am having trouble isolating the this compound. What purification methods are recommended?
A3: After quenching the reaction, an extraction is typically performed. The crude product can then be purified using column chromatography on silica (B1680970) gel.[6] The appropriate solvent system for elution will need to be determined, often a mixture of hexanes and ethyl acetate.
Q4: Can I use catalytic hydrogenation for this synthesis?
A4: Yes, catalytic hydrogenation is a viable method for the reduction of ketones.[7] Common catalysts include Platinum Oxide (PtO₂) or Raney Nickel. This method requires specialized equipment to handle hydrogen gas under pressure.[7] Transfer hydrogenation is another alternative that avoids the need for high-pressure H₂ gas.[8]
Q5: What are the safety precautions I should take when working with sodium borohydride?
A5: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[1] The reaction should be performed in a well-ventilated fume hood, and the quenching step should be done carefully and slowly, especially if an acidic workup is used. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Reduction of 2,4-Heptanedione using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-heptanedione (1 equivalent) in anhydrous methanol.
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reduction Methods for 2,4-Heptanedione
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Advantages | Disadvantages |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | Mild, selective, simple setup.[1][2] | Requires stoichiometric amounts of reagent. |
| Catalytic Hydrogenation | H₂ gas with PtO₂, Raney Ni, etc. | Ethanol, Ethyl Acetate | Room Temp to Elevated | Catalytic, high atom economy. | Requires specialized high-pressure equipment.[7] |
| Transfer Hydrogenation | Isopropanol, Formic Acid with Ru or Rh catalyst | Isopropanol | Varies | Avoids high-pressure H₂ gas.[8] | May require more complex catalysts. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for incomplete reactions.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Commercial 2,4-Heptanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4-Heptanediol. The information aims to address common issues encountered during the purification of this compound.
Disclaimer
The impurity profile of commercial this compound can vary between suppliers and batches. The potential impurities listed in this guide are based on common synthesis routes for similar diols and may not be exhaustive. It is always recommended to obtain a Certificate of Analysis (CoA) from your supplier for specific impurity information.
Potential Impurities in Commercial this compound
Based on likely synthesis methods, such as the reduction of 2,4-heptanedione or the hydration of a corresponding alkene, potential impurities may include:
-
Unreacted Starting Materials: 2,4-heptanedione, 1-hepten-4-ol.
-
Byproducts of Synthesis: Isomeric diols (e.g., 1,2-heptanediol, 1,3-heptanediol), heptanols.
-
Solvents: Residual solvents from the synthesis and purification process (e.g., ethanol, methanol, toluene).
-
Water: Due to the hygroscopic nature of diols.
-
Color Impurities: High molecular weight byproducts or degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Discolored (Yellowish or Brownish) this compound
| Symptom | Possible Cause | Suggested Solution |
| The this compound is yellow or brown before or after purification. | Presence of high molecular weight, colored impurities from synthesis or degradation. | Activated Carbon Treatment: Add a small amount (1-2% w/w) of activated carbon to a solution of the diol in a suitable solvent (e.g., ethanol). Heat the mixture gently for a short period, then filter the carbon particles through a pad of celite. |
| Oxidation of the diol or impurities. | Inert Atmosphere: Handle the diol under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially at elevated temperatures. |
Issue 2: Poor Separation During Fractional Distillation
| Symptom | Possible Cause | Suggested Solution |
| The distillate is a mixture of this compound and impurities with close boiling points. | Inefficient distillation column. | Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation. Aim for a drop rate of 1-2 drops per second. | |
| Fluctuating vacuum pressure. | Stabilize Vacuum: Ensure all connections in the vacuum distillation setup are airtight. Use a high-quality vacuum pump and a vacuum regulator to maintain a stable pressure. |
Issue 3: Low Recovery After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| A small amount of crystals is obtained after cooling the recrystallization solvent. | The chosen solvent is too good at dissolving this compound, even at low temperatures. | Use a Solvent/Anti-Solvent System: Dissolve the diol in a minimum amount of a good solvent (e.g., ethanol) at an elevated temperature. Slowly add a miscible "anti-solvent" in which the diol is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy. Allow it to cool slowly. |
| Too much solvent was used. | Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point and then allow the solution to cool. | |
| The cooling process was too rapid. | Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
Issue 4: Tailing or Broad Peaks in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The purified fractions show significant tailing on TLC or HPLC analysis. | Strong interaction between the polar diol and the stationary phase (e.g., silica (B1680970) gel). | Use a Less Polar Stationary Phase: Consider using a less polar stationary phase like alumina (B75360) or a diol-bonded silica. |
| The mobile phase is not polar enough. | Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. A common solvent system for diols is a gradient of ethyl acetate (B1210297) in hexane. | |
| The column is overloaded. | Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove water from commercial this compound?
A1: For small amounts of water, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene, is effective. For larger quantities, fractional distillation under reduced pressure is the preferred method, as it also removes other volatile impurities.
Q2: My this compound is an oil at room temperature. How can I purify it by recrystallization?
A2: If the this compound is an oil due to impurities depressing its melting point, it can be challenging to recrystallize directly. First, try to remove volatile impurities by vacuum distillation. If it remains an oil, consider converting it to a solid derivative (e.g., a boronic ester), which can be recrystallized and then hydrolyzed back to the pure diol.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. Due to the low volatility of diols, derivatization to a more volatile species (e.g., trimethylsilyl (B98337) ether) is often necessary before GC-MS analysis.[1] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or mass spectrometry) can also be used.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can be used for quantitative analysis (qNMR).[2]
Q4: How can I remove residual high-boiling solvents from my purified this compound?
A4: High-boiling solvents are best removed by vacuum distillation. Ensure your vacuum is strong enough and the temperature is high enough to distill the this compound away from the higher-boiling solvent. If the solvent has a very high boiling point, Kugelrohr distillation can be an effective technique for smaller quantities.
Data Presentation
Table 1: Comparison of Purification Methods for Diols
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 98-99.5% | Scalable, effective for removing volatile impurities. | Can be difficult for compounds with close boiling points, potential for thermal degradation. |
| Recrystallization | >99% | Can yield very high purity, removes non-volatile and colored impurities. | Lower recovery, requires a suitable solvent system, may not be effective for oily products. |
| Column Chromatography | >99% | Highly effective for separating closely related compounds. | Can be time-consuming and expensive for large quantities, requires significant solvent usage. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To remove volatile impurities and water from commercial this compound.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the commercial this compound and a few boiling chips or a magnetic stir bar.
-
Begin stirring and slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect any low-boiling fractions (likely residual solvents and water) in a separate receiving flask.
-
Slowly increase the temperature. The main fraction of this compound should distill at a constant temperature. The boiling point will depend on the pressure.
-
Collect the purified this compound in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature starts to rise again or when only a small residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To remove polar and non-polar impurities from this compound.
Materials:
-
Commercial this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimum amount of the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 10% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexane) to elute the this compound.
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of commercial this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Technical Support Center: Scaling Up the Synthesis of Enantiopure 2,4-Heptanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of enantiopure 2,4-heptanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiopure this compound?
A1: The primary strategies for synthesizing enantiopure this compound involve three main approaches:
-
Asymmetric Hydrogenation of 2,4-Heptanedione: This method uses a chiral catalyst (typically ruthenium-based) to directly reduce the prochiral diketone to the chiral diol with high enantioselectivity.[1][2][3]
-
Diastereoselective Reduction of a Chiral 4-Hydroxy-2-heptanone Intermediate: This two-step approach first involves an asymmetric synthesis of a chiral β-hydroxy ketone, followed by a diastereoselective reduction of the ketone to form the second stereocenter of the diol.[4][5]
-
Enzymatic Kinetic Resolution of Racemic this compound: This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[6][7][8][9][10]
Q2: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my this compound product?
A2: The most common and reliable methods for determining the enantiomeric excess and diastereomeric ratio are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[11][12][13][14] A suitable chiral stationary phase is used to achieve separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[15][16][17] To determine enantiomeric excess, a chiral derivatizing agent or a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers.
Q3: What are the critical parameters to control for achieving high stereoselectivity?
A3: Several factors critically influence the stereochemical outcome of the synthesis:
-
Catalyst/Reagent Choice: The selection of the chiral catalyst, ligand, or enzyme is paramount.
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.
-
Pressure (for hydrogenation): The hydrogen pressure can affect the rate and selectivity of the reaction.
Q4: Are there protecting group-free methods for synthesizing this compound?
A4: Yes, protecting group-free synthesis is an increasingly popular strategy to improve efficiency and reduce waste.[18] For 1,3-diols like this compound, methods such as direct asymmetric hydrogenation of the corresponding diketone or certain enzymatic reductions can be performed without the need for protecting groups.
Troubleshooting Guides
Asymmetric Hydrogenation of 2,4-Heptanedione
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure- Presence of catalyst poisons (e.g., sulfur compounds, water, oxygen) | - Ensure the catalyst is handled under inert conditions.- Increase hydrogen pressure within safe limits.- Use purified, degassed solvents and reagents. |
| Low Enantioselectivity (ee) | - Suboptimal catalyst or ligand- Incorrect reaction temperature- Inappropriate solvent | - Screen different chiral ligands (e.g., BINAP derivatives).- Optimize the reaction temperature; lower temperatures are often better.- Screen a range of solvents with varying polarities. |
| Low Diastereoselectivity (dr) | - Catalyst not effective in controlling the formation of the second stereocenter.- Reaction conditions favoring epimerization. | - Select a catalyst known for high diastereoselectivity in 1,3-diol synthesis.- Ensure the reaction is worked up promptly upon completion to avoid post-reaction epimerization. |
Diastereoselective Reduction of 4-Hydroxy-2-heptanone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Diastereoselectivity (dr) | - Ineffective reducing agent or catalyst.- Poor chelation control.- Steric hindrance. | - Use a bulky reducing agent that favors a specific approach to the carbonyl group.- Employ a chelating agent (e.g., a Lewis acid) to lock the conformation of the substrate.- Ensure the substrate is pure and free of isomers that could interfere with the reaction. |
| Formation of Side Products | - Over-reduction of other functional groups.- Dehydration of the β-hydroxy ketone. | - Use a milder reducing agent.- Optimize the reaction temperature and time to avoid side reactions. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion (<50%) | - Inactive enzyme- Suboptimal reaction conditions (pH, temperature)- Poor choice of acyl donor | - Ensure the enzyme is stored correctly and is active.- Optimize the pH and temperature for the specific lipase (B570770) used.- Screen different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate). |
| Low Enantioselectivity (E-value) | - Enzyme is not selective for the substrate.- Racemization of the product or starting material. | - Screen a variety of lipases to find one with high enantioselectivity for this compound.- Monitor the reaction over time to ensure that racemization is not occurring. |
| Difficulty in Separating Product and Unreacted Starting Material | - Similar polarities of the acylated and non-acylated diol. | - Optimize the chromatographic separation method (e.g., column, mobile phase).- Consider derivatizing the remaining alcohol to facilitate separation. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for Enantiopure 1,3-Diols
| Method | Substrate | Catalyst/Enzyme | Yield (%) | ee (%) | dr | Reference |
| Asymmetric Hydrogenation | 1,4-Diaryldiketones | Chiral Iridium Complex | >99 | >99.9 | >100:1 | [19] |
| Asymmetric Aldol & Reduction | Aromatic Aldehydes | Proline-derived organocatalyst & CBS reagent | - | >99 | - | [4][5] |
| Enzymatic Reduction | Acetylacetone | Engineered Ketoreductase (KRED) | - | - | - | [20] |
| Enzymatic Kinetic Resolution | Racemic 1,2-diols | Pseudomonas cepacia lipase | Good | High | - | [7] |
Note: Data is for representative 1,3-diols and may vary for this compound.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2,4-Heptanedione (Representative)
This protocol is based on the general principles of Noyori-type asymmetric hydrogenations.[1][21]
Materials:
-
2,4-Heptanedione
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 2,4-heptanedione and the ruthenium catalyst (substrate-to-catalyst ratio typically 1000:1 to 10000:1).
-
Add anhydrous, degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by GC or TLC).
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain enantiopure this compound.
-
Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC and/or NMR analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (Representative)
This protocol is based on established procedures for lipase-catalyzed kinetic resolutions.[7][8]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene (B28343) or MTBE)
-
Molecular sieves
Procedure:
-
To a solution of racemic this compound in the anhydrous solvent, add the immobilized lipase and molecular sieves.
-
Add vinyl acetate (typically 0.5-0.6 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting monoacetate from the unreacted diol by column chromatography on silica gel.
-
The unreacted this compound will be one enantiomer, and the monoacetate can be hydrolyzed (e.g., with K₂CO₃ in methanol) to obtain the other enantiomer.
-
Determine the enantiomeric excess of both the recovered diol and the diol obtained after hydrolysis by chiral HPLC.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation of 2,4-Heptanedione.
Caption: Troubleshooting Logic for Low Stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 9. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. mdpi.com [mdpi.com]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Validation of 2,4-Heptanediol's Absolute Configuration
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereoselective synthesis and the elucidation of structure-activity relationships. This guide provides a comprehensive comparison of modern analytical techniques for validating the absolute configuration of 2,4-heptanediol, a chiral 1,3-diol. We will delve into the experimental protocols and present supporting data for Nuclear Magnetic Resonance (NMR) based methods, Circular Dichroism (CD) spectroscopy, and the definitive X-ray crystallography.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration of this compound depends on several factors, including the diastereomeric form of the diol (syn or anti), the amount of sample available, and the required certainty of the assignment. The following table summarizes the key aspects of the most effective techniques.
| Method | Principle | Sample Requirement | Key Data Output | Throughput | Reliability for this compound |
| Modified Mosher's Method (NMR) | Derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) followed by ¹H NMR analysis of the resulting diastereomeric esters. The anisotropic effect of the phenyl group in the MTPA esters leads to predictable chemical shift differences (Δδ = δS - δR) for protons near the chiral centers.[1][2] | ~1-5 mg | ¹H NMR chemical shifts (δ) and their differences (Δδ). | Moderate | High for syn-2,4-heptanediol. Unreliable for anti-2,4-heptanediol due to irregular Δδ patterns.[1][2] |
| MPA/AMAA Ester Analysis (NMR) | Derivatization with chiral α-methoxyphenylacetic acid (MPA) or 9-anthrylmethoxyacetic acid (9-AMA) to form bis-esters. Analysis of the combined anisotropic effects of the two chiral auxiliaries on the ¹H NMR chemical shifts allows for the simultaneous assignment of both stereocenters. | ~1-5 mg | ¹H NMR chemical shifts (δ) and their differences (Δδ = δS - δR). | Moderate | Generally reliable for both syn- and anti-1,n-diols. |
| Circular Dichroism (CD) with [Mo₂(OAc)₄] | In situ formation of a chiral complex between the diol and the achiral dimolybdenum tetraacetate [Mo₂(OAc)₄]. The resulting complex exhibits a characteristic CD spectrum (Cotton effect), the sign of which correlates to the absolute configuration of the diol. | ~0.1-1 mg | Wavelength and sign of the Cotton effect in the CD spectrum. | High | Applicable to vicinal diols, and its extension to 1,3-diols is a promising approach. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or a suitable crystalline derivative. This provides a three-dimensional map of the electron density, allowing for the direct and unambiguous determination of the absolute configuration. | High-quality single crystal | Atomic coordinates, bond lengths, bond angles, and the Flack parameter. | Low | The "gold standard" for absolute configuration determination, provided a suitable crystal can be obtained. |
Data Presentation
The following tables summarize hypothetical quantitative data for the NMR-based methods applied to the stereoisomers of this compound, based on published data for analogous 1,3-diols.
Table 1: Modified Mosher's Method Data for (2R,4R)- and (2S,4S)-syn-2,4-Heptanediol
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 1.15 | 1.25 | +0.10 |
| H-3a | 1.50 | 1.45 | -0.05 |
| H-3b | 1.65 | 1.60 | -0.05 |
| H-5 | 4.90 | 4.80 | -0.10 |
| H-6 | 1.40 | 1.35 | -0.05 |
| H-7 | 0.90 | 0.85 | -0.05 |
Note: For the (2R,4R)-isomer, a systematic distribution of positive Δδ values on one side of the C-2 stereocenter and negative values on the other would be expected, allowing for a confident assignment. The opposite would be true for the (2S,4S)-enantiomer.
Table 2: Modified Mosher's Method Data for (2R,4S)- and (2S,4R)-anti-2,4-Heptanediol
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 1.20 | 1.18 | -0.02 |
| H-3a | 1.55 | 1.58 | +0.03 |
| H-3b | 1.70 | 1.65 | -0.05 |
| H-5 | 4.85 | 4.88 | +0.03 |
| H-6 | 1.42 | 1.40 | -0.02 |
| H-7 | 0.92 | 0.93 | +0.01 |
Note: For the anti-diastereomer, the Δδ values are often small and do not follow a predictable pattern, making this method unreliable for these isomers.[1][2]
Experimental Protocols
Modified Mosher's Method
This protocol is adapted from the established procedure for the analysis of chiral alcohols.
a) Preparation of the (S)-MTPA Ester:
-
Dissolve this compound (1.0 mg, 7.6 µmol) in dry pyridine (B92270) (0.5 mL).
-
Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (5.7 mg, 22.7 µmol) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction with the addition of H₂O (1 mL) and extract with ethyl acetate (B1210297) (3 x 2 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative TLC (silica gel, hexane/ethyl acetate = 4:1) to yield the di-(S)-MTPA ester.
b) Preparation of the (R)-MTPA Ester:
-
Follow the same procedure as above, using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
c) ¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both the di-(R)- and di-(S)-MTPA esters in CDCl₃.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
For syn-diols, a consistent pattern of positive and negative Δδ values on either side of the chiral centers allows for the assignment of the absolute configuration.
Circular Dichroism (CD) Spectroscopy with Dimolybdenum Tetraacetate
This protocol is based on the method developed for vicinal diols.
a) Sample Preparation:
-
Prepare a stock solution of dimolybdenum tetraacetate [Mo₂(OAc)₄] in DMSO (e.g., 1 mg/mL).
-
Dissolve a small amount of this compound (approx. 0.1-0.5 mg) in the [Mo₂(OAc)₄] stock solution to achieve a diol-to-dimolybdenum ratio of approximately 1.2:1.
b) CD Measurement:
-
Record the CD spectrum of the solution from 700 to 300 nm.
-
The sign of the Cotton effect around 310-400 nm is diagnostic for the absolute configuration of the diol. A positive Cotton effect typically corresponds to a positive O-C-C-O torsional angle, and a negative Cotton effect to a negative torsional angle. The preferred conformation of the diol-molybdenum complex must be considered to relate this to the R/S configuration of the stereocenters.
Mandatory Visualizations
Caption: Workflow for the determination of the absolute configuration of this compound.
Caption: Decision logic for applying the Modified Mosher's method to this compound.
References
A Comparative Guide to 2,4-Heptanediol and 2,4-Pentanediol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral diols represent a versatile class of molecules in asymmetric catalysis, serving as effective chiral auxiliaries, ligands for metal catalysts, and in some cases, as organocatalysts themselves. This guide provides a comparative overview of two such diols: the moderately studied 2,4-Pentanediol (B147393) and the lesser-known 2,4-Heptanediol, offering insights into their current applications and future potential.
Introduction to 2,4-Pentanediol and this compound as Chiral Scaffolds
Both 2,4-pentanediol and this compound are simple, acyclic 1,3-diols possessing two stereocenters. Their C2-symmetric (for the R,R and S,S isomers) or meso (R,S) forms can be utilized to create a defined chiral environment. The structural difference lies in the alkyl chain length at the C4 position (methyl vs. propyl), which can influence the steric hindrance and solubility of the resulting catalysts or auxiliaries, potentially impacting their catalytic activity and selectivity.
While 2,4-pentanediol has found niche applications as a chiral precursor and auxiliary, this compound remains a largely unexplored entity in the realm of asymmetric catalysis, presenting an opportunity for new discoveries.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
2,4-Pentanediol: Established Applications
(2R,4R)-Pentanediol and its enantiomer are recognized as valuable precursors for the synthesis of more complex chiral ligands. Furthermore, it has been effectively employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
One notable example is its use as a chiral tether in a diastereodifferentiating oxidative homocoupling reaction. In this application, the rigid conformation imparted by the pentanediol (B8720305) backbone leads to excellent stereocontrol.
Table 1: Performance Data for 2,4-Pentanediol in Asymmetric Synthesis
| Reaction Type | Substrate | Catalyst/Auxiliary System | Yield (%) | Diastereomeric Excess (de, %) |
| Oxidative Homocoupling | 1-lithio-2-naphthyl ether | (2R,4R)-Pentanediol as a chiral linking bridge | Good | >99 |
Data compiled from available research literature. Yields are often reported as "good" without specific percentages in some sources.
This compound: An Unexplored Frontier
A comprehensive search of the scientific literature reveals a significant gap in the application of this compound in asymmetric catalysis. Its longer propyl chain, compared to the methyl group in 2,4-pentanediol, could offer a different steric environment around a catalytic center. This might lead to enhanced or altered selectivity in certain reactions. The increased lipophilicity could also be advantageous in specific solvent systems. The lack of data for this compound highlights an opportunity for researchers to investigate its potential as a novel chiral building block for ligands and auxiliaries.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative protocols for key asymmetric reactions where chiral diols like 2,4-pentanediol and, potentially, this compound could be employed.
Protocol 1: Asymmetric Diels-Alder Reaction Using a Chiral Auxiliary
This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction, a powerful tool for the construction of stereodefined six-membered rings. A chiral diol can be incorporated into the dienophile as a chiral auxiliary.
1. Synthesis of the Chiral Dienophile:
-
To a solution of the chiral diol (e.g., (2S,4S)-pentanediol, 1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.2 eq.).
-
Slowly add acryloyl chloride (1.1 eq.) and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral diacrylate ester.
2. Diels-Alder Reaction:
-
To a solution of the chiral dienophile (1.0 eq.) in anhydrous DCM at -78 °C under an argon atmosphere, add a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq. of a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq.) dropwise.
-
Continue stirring at -78 °C for 3-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the Diels-Alder adduct in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add lithium hydroxide (B78521) (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂SO₃ and extract the chiral alcohol product.
-
The chiral diol auxiliary can be recovered from the aqueous layer.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone with a Chiral Diol-Modified Hydride Reagent
This protocol outlines the preparation of a chiral reducing agent from a chiral diol and its use in the enantioselective reduction of a ketone.
1. Preparation of the Chiral Hydride Reagent (BINAL-H type):
-
To a flame-dried, argon-purged flask containing a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0 eq.) in anhydrous THF at 0 °C, add a solution of the chiral diol (e.g., (R,R)-2,4-pentanediol, 1.0 eq.) in anhydrous THF dropwise.
-
After the initial gas evolution subsides, add a solution of a simple alcohol (e.g., ethanol, 1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases completely, yielding a clear solution of the chiral hydride reagent.
2. Asymmetric Reduction:
-
Cool the solution of the chiral hydride reagent to -78 °C.
-
Add a solution of the prochiral ketone (e.g., acetophenone, 1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.
Visualizing Asymmetric Synthesis Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow and a plausible catalytic cycle.
X-ray Crystal Structure of Acyclic Diol Derivatives: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the X-ray crystal structures of acyclic diol derivatives. Due to a lack of publicly available crystallographic data for 2,4-heptanediol derivatives, this document presents a detailed analysis of meso-2,3-difluoro-1,4-butanediol and its dibenzylated precursor, meso-1,4-bis(benzyloxy)-2,3-difluorobutane, as representative examples. The methodologies and data presentation herein serve as a valuable reference for the structural analysis of similar small molecules.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for meso-2,3-difluoro-1,4-butanediol and its dibenzylated precursor, providing a basis for structural comparison.
| Parameter | meso-2,3-difluoro-1,4-butanediol | meso-1,4-bis(benzyloxy)-2,3-difluorobutane |
| Crystal System | Tetragonal | Monoclinic |
| Space Group | I4₁/a | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 7.953(3) | 11.455(2) |
| b (Å) | 7.953(3) | 5.867(1) |
| c (Å) | 8.358(4) | 24.169(5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 100.28(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 529.2(4) | 1598.1(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.569 | 1.272 |
| F–C–C–F Torsion Angle (°) | 180 | 180 |
| F–C–C–O Torsion Angle (°) | 66.8 | Not reported |
Experimental Protocols
The experimental procedures for the synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol are detailed below.
Synthesis of meso-2,3-difluoro-1,4-butanediol
The synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in a five-step process starting from (Z)-2-butene-1,4-diol. The key steps involved the formation of a meso-epoxide, followed by a fluorination reaction. The final diol was obtained as a white crystalline solid after purification by column chromatography.[1]
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained for meso-2,3-difluoro-1,4-butanediol. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: General workflow for single-crystal X-ray diffraction analysis.
References
Spectroscopic Comparison of 2,4-Heptanediol Diastereomers: A Guide for Researchers
The differentiation of diastereomers, such as the syn and anti forms of 2,4-heptanediol, relies on the distinct spatial arrangement of their atoms, which leads to subtle but measurable differences in their spectroscopic properties. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Differences
The key to distinguishing the syn and anti diastereomers lies in the different magnetic and vibrational environments of their nuclei and bonds.
-
¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to the stereochemistry. In this compound, the protons on the stereogenic centers (C2 and C4) and the adjacent methylene (B1212753) group (C3) are of particular interest. Due to different through-space interactions, the chemical shifts of these protons are expected to differ between the syn and anti isomers. Furthermore, the coupling constants between the protons on C2, C3, and C4 will likely vary due to the different dihedral angles in the preferred conformations of the two diastereomers.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the stereogenic carbons (C2 and C4) and the central methylene carbon (C3), are also expected to be different for the syn and anti diastereomers. The spatial arrangement of the hydroxyl groups and the alkyl chain influences the electron density around these carbons, leading to distinct resonance frequencies.
-
Infrared (IR) Spectroscopy: The IR spectra of the diastereomers are expected to show differences in the region of O-H and C-O stretching vibrations. Intramolecular hydrogen bonding between the two hydroxyl groups can occur in specific conformations, and the strength and nature of this bonding will differ between the syn and anti isomers, leading to shifts in the O-H stretching frequency. The "fingerprint" region (below 1500 cm⁻¹) may also exhibit unique patterns for each diastereomer.
-
Mass Spectrometry (MS): While mass spectrometry primarily provides information about the mass-to-charge ratio, fragmentation patterns can sometimes be used to differentiate diastereomers. Under specific ionization conditions, such as chemical ionization or electrospray ionization, the stereochemical arrangement can influence the stability of fragment ions, leading to different relative abundances in the mass spectrum.
Illustrative Data Presentation
Although specific data for this compound is unavailable, the following tables illustrate how quantitative spectroscopic data for its diastereomers would be presented for a clear comparison. The values provided are hypothetical and based on typical differences observed for similar diol diastereomers.
Table 1: Hypothetical ¹H NMR Data (in ppm) for this compound Diastereomers
| Proton | syn-2,4-Heptanediol (δ, multiplicity, J in Hz) | anti-2,4-Heptanediol (δ, multiplicity, J in Hz) |
| H1 | 0.90 (t, 7.2) | 0.92 (t, 7.3) |
| H2 | 3.85 (m) | 3.75 (m) |
| H3a | 1.55 (m) | 1.65 (m) |
| H3b | 1.45 (m) | 1.50 (m) |
| H4 | 4.05 (m) | 3.95 (m) |
| H5 | 1.40 (m) | 1.42 (m) |
| H6 | 1.30 (m) | 1.33 (m) |
| H7 | 0.95 (d, 6.8) | 0.98 (d, 6.9) |
| OH | 2.50 (br s) | 2.60 (br s) |
Table 2: Hypothetical ¹³C NMR Data (in ppm) for this compound Diastereomers
| Carbon | syn-2,4-Heptanediol (δ) | anti-2,4-Heptanediol (δ) |
| C1 | 14.2 | 14.3 |
| C2 | 68.5 | 67.8 |
| C3 | 42.1 | 43.5 |
| C4 | 65.2 | 64.5 |
| C5 | 38.9 | 39.2 |
| C6 | 19.0 | 19.3 |
| C7 | 23.5 | 23.8 |
Table 3: Hypothetical Key IR Absorptions (in cm⁻¹) for this compound Diastereomers
| Functional Group | syn-2,4-Heptanediol | anti-2,4-Heptanediol |
| O-H Stretch (free) | 3630 | 3635 |
| O-H Stretch (H-bonded) | 3450 (broad) | 3480 (broad) |
| C-O Stretch | 1050 | 1065 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of diol diastereomers.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the hydroxyl protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄ for observing free O-H stretching) can be analyzed in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass range.
-
For differentiation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and inducing fragmentation to observe diastereomer-specific fragmentation pathways.
-
Workflow for Spectroscopic Comparison
The logical workflow for comparing the spectroscopic data of this compound diastereomers is outlined below.
This comprehensive approach, combining multiple spectroscopic techniques with detailed data analysis, is essential for the accurate and reliable differentiation of the syn and anti diastereomers of this compound. While the specific data remains to be experimentally determined and published, the principles and methodologies outlined in this guide provide a solid framework for researchers in the field.
Evaluating the Performance of 2,4-Heptanediol as a Chiral Ligand: A Comparative Guide
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published studies on the application of 2,4-Heptanediol as a chiral ligand in asymmetric synthesis. Consequently, a direct evaluation of its performance against established chiral ligands, supported by experimental data, is not currently possible. This guide will, therefore, provide a framework for such an evaluation, drawing comparisons with well-documented simple chiral diols and established ligands like BINOL and TADDOL, and will outline the experimental data required for a thorough assessment.
Chiral diols are a crucial class of ligands in asymmetric catalysis, capable of forming complexes with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. The efficacy of these ligands is typically assessed by their performance in key asymmetric transformations, measuring metrics such as product yield and enantiomeric excess (ee). While C2-symmetric diols like BINOL and TADDOL are widely recognized for their high performance due to their rigid and well-defined structures, simpler, more flexible acyclic diols are explored as potentially more cost-effective alternatives.
Comparison with Alternative Chiral Diols
To evaluate a novel chiral ligand like this compound, its performance would be benchmarked against both established, high-performance ligands and other simple, structurally similar diols.
Established High-Performance Ligands:
-
BINOL (1,1'-Bi-2-naphthol): An axially chiral ligand renowned for its broad applicability and high enantioselectivity in a variety of reactions, including Diels-Alder reactions, carbonyl additions, and reductions.
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): A versatile chiral auxiliary derived from tartaric acid, known for its effectiveness in nucleophilic additions to carbonyl compounds and other asymmetric transformations.
Simple Acyclic Chiral Diols:
-
1,2-Propanediol: A readily available and inexpensive chiral building block. Its conformational flexibility can sometimes result in lower enantioselectivities compared to more rigid ligands.
-
1,3-Butanediol: Another simple chiral diol whose derivatives have been used in asymmetric synthesis. For instance, (R)-1,3-butanediol has been synthesized with high enantiomeric excess (up to 99.5%) via biocatalytic methods.[1]
A comparative study would involve employing these ligands in the same set of standard asymmetric reactions under optimized conditions and comparing the outcomes.
Key Asymmetric Reactions for Performance Evaluation
The performance of a new chiral ligand would typically be tested in a range of well-established asymmetric reactions. Below are examples of reactions where chiral diols are commonly used as ligands.
1. Asymmetric Reduction of Prochiral Ketones:
This reaction is a fundamental transformation in organic synthesis, producing chiral secondary alcohols. Chiral diols are often used to modify reducing agents like boranes. For example, the reduction of acetophenone (B1666503) using a borane (B79455) reagent in the presence of a chiral ligand is a standard benchmark reaction.
2. Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes:
The addition of organozinc reagents to aldehydes is a classic example of a C-C bond-forming reaction where chiral ligands are used to control the stereochemistry of the resulting secondary alcohol. The reaction between diethylzinc and benzaldehyde (B42025) is a frequently used model system.
3. Asymmetric Diels-Alder Reaction:
This cycloaddition reaction is a powerful tool for the synthesis of cyclic compounds with multiple stereocenters. Chiral Lewis acids, generated in situ from a metal precursor and a chiral diol, are often employed as catalysts.
Data Presentation for Comparative Analysis
To facilitate a clear comparison, the performance data from these reactions would be summarized in tables. The key metrics for comparison are the reaction yield (%) and the enantiomeric excess (ee, %) of the desired product.
Table 1: Hypothetical Performance Data in the Asymmetric Reduction of Acetophenone
| Ligand | Catalyst System | Yield (%) | ee (%) |
| This compound | Borane | Data Not Available | Data Not Available |
| (S)-BINOL | Borane | High | High (>95%) |
| (R,R)-TADDOL | Borane | Moderate to High | Moderate to High |
| (R)-1,2-Propanediol | LiAlH₄ | Variable | Low to Moderate |
Table 2: Hypothetical Performance Data in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand | Catalyst System | Yield (%) | ee (%) |
| This compound | Ti(OiPr)₄ | Data Not Available | Data Not Available |
| (S)-BINOL | Ti(OiPr)₄ | High | High (>98%) |
| (R,R)-TADDOL | Ti(OiPr)₄ | High | High (>95%) |
| (R)-1,2-Propanediol | Ti(OiPr)₄ | Moderate | Low to Moderate |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of results. A typical protocol would include information on the setup, reagent quantities, reaction conditions (temperature, time, solvent), and purification methods.
General Experimental Protocol for Asymmetric Ketone Reduction:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral diol (e.g., 10 mol%) is dissolved in an anhydrous solvent (e.g., THF). The borane solution (e.g., BH₃·THF, 1.0 M in THF) is then added dropwise at a specific temperature (e.g., 0 °C). The mixture is stirred for a defined period (e.g., 30 minutes) to allow for the formation of the chiral catalyst.
-
Reaction: The ketone substrate (e.g., acetophenone, 1.0 mmol) is added to the catalyst solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is measured by chiral HPLC or GC analysis.
Logical Workflow for Ligand Evaluation
The process of evaluating a new chiral ligand follows a logical workflow, from initial screening to optimization and comparison.
Caption: Workflow for the evaluation of a novel chiral ligand.
Signaling Pathway for Asymmetric Induction
The mechanism of asymmetric induction by a chiral diol ligand typically involves the formation of a transient chiral complex that favors one reaction pathway over the other.
Caption: Generalized pathway for metal-catalyzed asymmetric synthesis.
Conclusion
While this compound presents an interesting structural motif for a simple, acyclic chiral ligand, the lack of published experimental data prevents a direct assessment of its performance. A comprehensive evaluation would necessitate synthesizing the enantiomerically pure diol and testing it in a series of benchmark asymmetric reactions. The resulting data on yield and enantioselectivity, when compared with established ligands like BINOL and TADDOL, as well as other simple diols, would determine its potential utility in asymmetric synthesis. Researchers and drug development professionals are encouraged to explore the catalytic potential of such simple and potentially cost-effective chiral ligands.
References
A Comparative Guide to the Synthetic Routes of 2,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to 2,4-Heptanediol, a diol with potential applications in various fields of chemical synthesis. The routes discussed are the Aldol (B89426) Condensation followed by reduction, and a Grignard-based approach. This document outlines the experimental details, presents quantitative data for comparison, and includes workflow diagrams for a clear understanding of the processes.
Route 1: Aldol Condensation and Subsequent Reduction
This two-step approach involves the initial formation of a β-hydroxy ketone, 4-hydroxy-2-heptanone, through an aldol condensation of propanal and acetone (B3395972). The intermediate is then reduced to the target diol, this compound.
Step 1: Synthesis of 4-Hydroxy-2-heptanone via Aldol Condensation
The base-catalyzed aldol condensation between propanal and acetone yields 4-hydroxy-2-heptanone. This reaction is a classic carbon-carbon bond-forming reaction.
Experimental Protocol:
Step 2: Reduction of 4-Hydroxy-2-heptanone to this compound
The reduction of the ketone functionality in 4-hydroxy-2-heptanone to a secondary alcohol yields this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Experimental Protocol (General for NaBH₄ Reduction):
While a specific protocol for 4-hydroxy-2-heptanone is not available, a general procedure for the reduction of a ketone with sodium borohydride is as follows: The ketone is dissolved in a suitable protic solvent, typically methanol (B129727) or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often at 0°C to room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the diol.
Route 2: Grignard Synthesis
A plausible Grignard-based synthesis of this compound would involve the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with a protected 4-carbon α-hydroxy ketone, such as 1-(tert-butyldimethylsilyloxy)-2-butanone, followed by deprotection.
Experimental Protocol:
A specific, detailed experimental protocol for this Grignard synthesis of this compound could not be located in the available literature. A general approach would involve the formation of the Grignard reagent from 1-bromopropane (B46711) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reagent would then be added to a solution of the protected hydroxyketone at low temperature. After the reaction is complete, the mixture would be quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and the product extracted. The final step would be the removal of the protecting group (e.g., using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride for a silyl (B83357) ether) to yield this compound.
Data Presentation
Due to the lack of specific experimental data in the searched literature for the synthesis of this compound by these routes, a quantitative comparison table cannot be provided at this time. Further experimental work would be required to determine key parameters such as yield, purity, reaction time, and optimal temperature for each route.
Mandatory Visualization
Determining the Diastereomeric Excess of 2,4-Heptanediol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of the stereochemical composition of chiral molecules is paramount. This guide provides a comparative analysis of common analytical techniques for determining the diastereomeric excess (d.e.) of 2,4-heptanediol mixtures, a molecule with two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The methods discussed include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), with a focus on their underlying principles, experimental protocols, and data presentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the diastereomeric excess of a sample. The principle relies on the fact that diastereomers are distinct chemical entities with different physical properties, which can lead to distinguishable signals in the NMR spectrum. The relative integration of these signals provides a direct measure of the diastereomeric ratio.
Direct ¹H NMR Analysis
In some cases, the diastereomers of this compound may exhibit sufficiently different chemical shifts for certain protons in a standard ¹H NMR spectrum, allowing for direct quantification. However, signal overlap is common and can hinder accurate determination.
¹³C NMR Analysis
Similar to ¹H NMR, the carbon signals of the diastereomers might be resolved in a ¹³C NMR spectrum. While this can sometimes provide clearer separation than ¹H NMR, ¹³C NMR is inherently less sensitive and may require longer acquisition times to achieve an adequate signal-to-noise ratio for accurate integration[1].
NMR with Chiral Derivatizing Agents (CDAs)
To enhance spectral resolution between enantiomers (and by extension, diastereomers), chiral derivatizing agents can be employed. These agents react with the diol to form new diastereomeric compounds that often exhibit more significant chemical shift differences in their NMR spectra. A common approach involves the use of 2-formylphenylboronic acid and a chiral amine to form diastereomeric iminoboronate esters[2][3][4]. The ratio of these newly formed diastereomers, which corresponds to the enantiomeric ratio of the original diol, can be accurately determined by integrating well-resolved signals in the ¹H or ¹⁹F NMR spectrum[4].
Experimental Protocol: Derivatization for ¹H NMR Analysis
-
Sample Preparation: In an NMR tube, dissolve a known amount of the this compound mixture (e.g., 5 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Reagent Addition: Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of a single enantiomer of a chiral amine (e.g., (S)-α-methylbenzylamine) to the NMR tube.
-
Reaction: Gently shake the tube to ensure thorough mixing and allow the reaction to proceed to completion at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting mixture.
-
Data Analysis: Identify a set of well-resolved signals corresponding to the different diastereomeric products. Integrate these signals to determine their relative ratio, which reflects the diastereomeric excess of the original this compound sample.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for separating and analyzing volatile compounds. For the analysis of diols, which can have limited volatility, derivatization is often necessary.
GC with Chiral Stationary Phases
The most direct GC method involves the use of a capillary column coated with a chiral stationary phase (CSP). The different interactions between the stereoisomers of this compound and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. Separation of underivatized diols on cyclodextrin-based chiral columns has been successfully demonstrated[5].
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound mixture in a volatile organic solvent (e.g., dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector Temperature: 250 °C
-
-
Data Analysis: The diastereomers will elute at different retention times. The peak area of each diastereomer is integrated, and the diastereomeric excess is calculated from these areas.
GC-MS with Derivatization
For enhanced volatility and improved chromatographic peak shape, this compound can be derivatized prior to GC-MS analysis. A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. The resulting diastereomeric TMS ethers can then be separated on a standard achiral GC column.
Experimental Protocol: GC-MS with Silylation
-
Derivatization: In a vial, dissolve the this compound mixture in a dry, aprotic solvent. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60 °C) for a short period (e.g., 30 minutes) to ensure complete reaction.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
Data Analysis: The diastereomeric derivatives will be separated based on their boiling points and interactions with the stationary phase. The relative abundance of each diastereomer is determined by integrating the corresponding peaks in the total ion chromatogram (TIC). Mass spectrometry provides confirmation of the identity of the eluting peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of stereoisomers.
HPLC with Chiral Stationary Phases (CSPs)
Similar to chiral GC, chiral HPLC utilizes a column packed with a chiral stationary phase to achieve separation of the stereoisomers. This is often the most straightforward HPLC approach, as it does not require derivatization.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve the this compound mixture in the mobile phase.
-
Instrumentation: Use an HPLC system with a UV or refractive index (RI) detector and a suitable chiral column.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used for normal-phase chiral separations. The exact ratio needs to be optimized for the specific column and analytes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Data Analysis: The diastereomers will have different retention times. The peak areas are integrated to calculate the diastereomeric excess.
HPLC with Derivatization
An alternative approach involves derivatizing the diol with a chiral reagent to form diastereomers that can then be separated on a standard, achiral HPLC column (typically normal phase). This method can be very effective and may offer a wider range of column choices.
Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| Direct ¹H/¹³C NMR | Different chemical environments of diastereomers lead to distinct NMR signals. | Non-destructive, requires no derivatization, relatively fast for ¹H NMR. | Signal overlap is common and can prevent accurate quantification. ¹³C NMR has low sensitivity[1]. |
| NMR with CDAs | Reaction with a chiral derivatizing agent forms new diastereomers with enhanced spectral separation[2][3][4]. | Can resolve overlapping signals, applicable to a wide range of diols. | Requires an additional reaction step, the CDA must be enantiomerically pure, potential for kinetic resolution. |
| Chiral GC | Differential interaction of stereoisomers with a chiral stationary phase leads to separation[5]. | High resolution, sensitive, direct analysis without derivatization is possible. | Requires a specialized and often expensive chiral column, analyte must be volatile or made volatile. |
| GC-MS with Derivatization | Chemical modification to increase volatility followed by separation on a standard GC column. | High sensitivity and resolution, provides structural information from MS. | Derivatization adds a sample preparation step, potential for incomplete derivatization. |
| Chiral HPLC | Separation of stereoisomers on a chiral stationary phase. | Broad applicability, high resolution, non-destructive, preparative scale is possible. | Chiral columns can be expensive and have specific mobile phase requirements. |
| HPLC with Derivatization | Formation of diastereomers that can be separated on a standard achiral column. | Utilizes common and less expensive achiral columns, can be very effective for separation. | Requires a derivatization step, the chiral derivatizing agent must be pure. |
Workflow Diagrams
Caption: Workflow for Diastereomeric Excess Determination by NMR Spectroscopy.
Caption: Workflows for Diastereomeric Excess Determination by GC and HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 3. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
Benchmarking 2,4-Heptanediol: A Comparative Guide for C2-Symmetric Diols in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the selection of a chiral ligand is pivotal for achieving high enantioselectivity and reaction efficiency. While established C2-symmetric diols such as BINOL and TADDOL have demonstrated remarkable success in a myriad of chemical transformations, there is a growing interest in simpler, more accessible chiral diols like 2,4-Heptanediol.[1][2][3] This guide provides a comparative overview of this compound against other prominent C2-symmetric diols, offering a framework for its evaluation in key asymmetric reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel and efficient chiral catalysts.
Introduction to C2-Symmetric Diols
C2-symmetric chiral diols are a class of organic compounds possessing a twofold rotational axis of symmetry. This structural feature creates a well-defined chiral environment, making them highly effective as ligands or auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.[1][4] Their utility spans a wide range of applications, including the synthesis of pharmaceutical intermediates and other complex chiral molecules.[5]
While complex and rigid structures like BINOL and TADDOL are renowned for their high performance, simpler acyclic diols such as this compound offer potential advantages in terms of cost and synthetic accessibility. However, a direct comparison of their catalytic performance is not extensively documented in the literature.[3] This guide aims to bridge this gap by presenting a methodology for benchmarking this compound, supported by existing data on established C2-symmetric diols.
Comparative Performance Data
To objectively assess the potential of this compound, it is essential to benchmark its performance in well-established asymmetric reactions against proven C2-symmetric diols. The following tables summarize typical performance data for BINOL and TADDOL in representative asymmetric transformations. It is important to note that this data is compiled from various sources and may not reflect direct head-to-head comparisons under identical conditions.[2] A thorough evaluation would necessitate running these reactions with this compound under optimized conditions.
Table 1: Asymmetric Diels-Alder Reaction
| Chiral Diol | Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-BINOL | Diethylaluminum Chloride | 85 | 96 |
| (R,R)-TADDOL | Titanium(IV) Isopropoxide | 90 | 94 |
| This compound | To be determined | - | - |
Table 2: Asymmetric Reduction of Acetophenone
| Chiral Diol | Hydride Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINOL | LiAlH₄ | 95 | 88 |
| (R,R)-TADDOL | LiAlH₄ | 88 | 92 |
| This compound | To be determined | - | - |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for accurate benchmarking. The following are generalized protocols for the key reactions cited above. These should serve as a starting point for the evaluation of this compound.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral diol (0.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under an inert atmosphere, a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added. The mixture is stirred for 30 minutes, followed by the addition of the dienophile (e.g., methyl acrylate, 1.0 mmol). After an additional 15 minutes of stirring, the diene (e.g., cyclopentadiene, 2.0 mmol) is added dropwise. The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched and purified by column chromatography.[2]
General Procedure for Asymmetric Reduction of a Prochiral Ketone
A solution of the chiral diol (1.1 mmol) in anhydrous THF (10 mL) is added dropwise to a stirred suspension of LiAlH₄ (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of a solution of ethanol (B145695) (1.0 mmol) in anhydrous THF (5 mL). After stirring for another 30 minutes, a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (5 mL) is added dropwise at -78 °C. The reaction is stirred for 3 hours at this temperature and then quenched by the slow addition of water and aqueous NaOH. The mixture is warmed to room temperature, filtered, and the filtrate is extracted and purified.[2]
Visualization of Experimental Workflow and Logic
To further elucidate the process of benchmarking a novel chiral diol, the following diagrams, created using the DOT language, illustrate the key workflows and logical relationships.
Conclusion
While this compound is a structurally simpler and potentially more economical alternative to well-established C2-symmetric diols like BINOL and TADDOL, its efficacy in asymmetric catalysis is not yet well-documented. The benchmarking framework provided in this guide, including comparative data from established diols and standardized experimental protocols, offers a systematic approach for researchers to evaluate its performance. The successful application of this compound could pave the way for more cost-effective and accessible methods for the synthesis of chiral molecules, a critical aspect of modern drug discovery and development. Further experimental investigation is warranted to fully elucidate the potential of this and other simple chiral diols.
References
A Comparative Guide to the Kinetic Resolution of Racemic 2,4-Heptanediol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers from a racemic mixture is a critical challenge in modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile. Kinetic resolution has emerged as a powerful strategy for accessing enantiomerically enriched compounds. This guide provides an objective comparison of various kinetic resolution methods applicable to racemic 2,4-heptanediol and analogous simple aliphatic diols, supported by experimental data and detailed protocols.
Introduction to Kinetic Resolution
Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent.[1] This difference in reaction rates leads to the enrichment of one enantiomer in the product, while the unreacted starting material becomes enriched in the other enantiomer. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more effective separation.
This guide will explore and compare three primary approaches for the kinetic resolution of racemic this compound and similar 1,3-diols:
-
Enzymatic Kinetic Resolution: Utilizing enzymes, most commonly lipases, to catalyze the enantioselective acylation of one of the diol's enantiomers.
-
Chemical Kinetic Resolution with Chiral Catalysts: Employing synthetic chiral catalysts, such as chiral phosphoric acids or 4-(dimethylamino)pyridine (DMAP) analogs, to achieve enantioselective transformations.
-
Hydrolytic Kinetic Resolution (HKR): A two-step approach involving the conversion of the diol to a racemic epoxide, followed by enantioselective hydrolysis catalyzed by a chiral complex.
Comparison of Kinetic Resolution Methods
The choice of a kinetic resolution method depends on several factors, including the desired enantiomer, required enantiomeric excess (ee), scalability, cost, and the availability of catalysts and reagents. The following tables summarize the performance of different methods based on experimental data from studies on this compound analogs like 2,4-pentanediol (B147393) and 1,3-butanediol.
Enzymatic Kinetic Resolution: Lipase-Catalyzed Acylation
Lipases are widely used biocatalysts for the kinetic resolution of alcohols and diols due to their broad substrate scope, high enantioselectivity, and mild reaction conditions.[2] The most common approach is the enantioselective acylation of one of the diol's hydroxyl groups.
Table 1: Performance of Lipase-Catalyzed Kinetic Resolution of Simple Aliphatic Diols
| Substrate | Lipase (B570770) | Acylating Agent | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Diol ee (%) | Selectivity (s) | Reference |
| rac-2,4-Pentanediol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | 24 | ~50 | >99 (diacetate) | >99 | >200 | [3] |
| rac-1,3-Butanediol | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | tert-Butyl methyl ether | 12 | 44 | 90 (monoacetate) | - | 40 | [2] |
| rac-1,3-Butanediol | Candida antarctica Lipase A (CalA) | Vinyl acetate | tert-Butyl methyl ether | 8 | 47 | - | - | 30 | [2] |
Chemical Kinetic Resolution
Chemical methods offer an alternative to enzymatic resolutions and can sometimes provide access to the opposite enantiomer or be more suitable for specific substrates.
Table 2: Performance of Chemical Kinetic Resolution Methods for Diols
| Substrate | Method | Chiral Catalyst | Reagent | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Diol ee (%) | Selectivity (s) | Reference | |---|---|---|---|---|---|---|---|---|---| | Unsymmetrical acyclic syn-1,3-diol derived acetals | Parallel Kinetic Resolution | Chiral Phosphoric Acid | Dihydropyran | Toluene | 24 | - | >95 | >95 | - |[4][5] | | rac-1-Phenylethanol (model for secondary alcohols) | Acylation | Planar-chiral DMAP analog | Acetic anhydride (B1165640) | tert-Amyl alcohol | 14 | 55 | 99 | 99 | 71 |[1] | | rac-Terminal Epoxides (from diols) | Hydrolytic Kinetic Resolution | (salen)Co(III) complex | Water | Neat or THF | 4-48 | ~50 | >98 (diol) | >99 (epoxide) | >200 |[6] |
Experimental Protocols
General Experimental Workflow for Kinetic Resolution
The general workflow for a kinetic resolution experiment involves the reaction of the racemic substrate with a chiral catalyst or reagent, followed by monitoring the reaction progress and enantiomeric excess of both the product and the unreacted starting material.
Caption: General workflow for the kinetic resolution of a racemic diol.
Protocol 1: Lipase-Catalyzed Enantioselective Acylation
This protocol is a general procedure for the kinetic resolution of a racemic diol using a lipase.
Materials:
-
Racemic this compound (or analog)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the racemic diol (1.0 equiv) and the anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acylating agent (1.0-1.5 equiv). The use of vinyl or isopropenyl esters is common as the byproduct (acetaldehyde or acetone) is volatile and does not interfere with the reaction equilibrium.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted diol by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product and unreacted diol using chiral GC or HPLC.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Parallel Kinetic Resolution of a 1,3-Diol Acetal (B89532)
This protocol describes a parallel kinetic resolution of an acetal derived from a syn-1,3-diol, a method that can provide both enantiomers of the diol with high enantiopurity.[4]
Materials:
-
Racemic syn-1,3-diol derived acetal
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived phosphoric acid)
-
Dihydropyran
-
Anhydrous toluene
-
Molecular sieves
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the racemic syn-1,3-diol derived acetal (1.0 equiv), the chiral phosphoric acid catalyst (typically 1-5 mol%), and anhydrous toluene.
-
Add activated molecular sieves.
-
Add dihydropyran (1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the products by column chromatography on silica gel.
-
Determine the enantiomeric excess of the products by chiral HPLC.
Method Comparison Logic
The selection of an appropriate kinetic resolution method is a critical decision in a synthetic campaign. The following diagram illustrates the logical considerations when choosing between enzymatic and chemical kinetic resolution methods.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
Correlating NMR Data with the Stereochemistry of 2,4-Heptanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for correlating Nuclear Magnetic Resonance (NMR) data with the stereochemistry of the syn and anti diastereomers of 2,4-heptanediol. While a comprehensive search of available literature did not yield specific experimental ¹H and ¹³C NMR data for this compound, this document outlines the established methodologies and expected data patterns for distinguishing these stereoisomers. The provided tables serve as templates for organizing experimental data once acquired.
Distinguishing Diastereomers of 1,3-Diols using NMR Spectroscopy
The relative stereochemistry of 1,3-diols, such as this compound, can be reliably determined by analyzing their ¹H and ¹³C NMR spectra. The key parameters for differentiation are the coupling constants (³JHH) between protons on the carbinol carbons (C2 and C4) and the central methylene (B1212753) group (C3), as well as the chemical shifts (δ) of the carbons in the backbone.
For the anti diastereomer, a more extended, zig-zag conformation is generally favored, leading to larger vicinal coupling constants between the methine protons (H2 and H4) and the methylene protons (H3). Conversely, the syn diastereomer often adopts a conformation where intramolecular hydrogen bonding can occur, resulting in smaller coupling constants and distinct chemical shifts for the involved carbons.
Quantitative NMR Data Comparison (Template)
The following tables are templates for the systematic recording and comparison of NMR data for the diastereomers of this compound.
Table 1: ¹H NMR Data for syn and anti-2,4-Heptanediol (CDCl₃, 400 MHz)
| Proton | syn-2,4-Heptanediol | anti-2,4-Heptanediol |
| δ (ppm) | J (Hz) | δ (ppm) |
| H1 | Data not available | Data not available |
| H2 | Data not available | Data not available |
| H3a | Data not available | Data not available |
| H3b | Data not available | Data not available |
| H4 | Data not available | Data not available |
| H5 | Data not available | Data not available |
| H6 | Data not available | Data not available |
| H7 | Data not available | Data not available |
| OH (C2) | Data not available | |
| OH (C4) | Data not available |
Table 2: ¹³C NMR Data for syn and anti-2,4-Heptanediol (CDCl₃, 100 MHz)
| Carbon | syn-2,4-Heptanediol (δ, ppm) | anti-2,4-Heptanediol (δ, ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
Experimental Protocols
The following is a generalized protocol for the synthesis, separation, and NMR analysis of the diastereomers of this compound.
1. Synthesis of this compound via Aldol (B89426) Reaction:
A common method to synthesize 1,3-diols is through an aldol reaction followed by reduction.
-
Materials: Pentanal, acetone (B3395972), sodium hydroxide (B78521) (NaOH), diethyl ether, sodium borohydride (B1222165) (NaBH₄), methanol (B129727), hydrochloric acid (HCl), magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a stirred solution of pentanal and acetone in diethyl ether at 0 °C, slowly add an aqueous solution of NaOH.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute HCl and extract the organic layer with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the intermediate aldol addition product (4-hydroxy-2-heptanone).
-
Dissolve the crude aldol product in methanol and cool to 0 °C.
-
Add NaBH₄ portion-wise and stir for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over MgSO₄ and concentrate to obtain a mixture of syn and anti-2,4-heptanediol.
-
2. Separation of Diastereomers:
The diastereomers of this compound can be separated using column chromatography.
-
Materials: Silica (B1680970) gel, hexanes, ethyl acetate (B1210297).
-
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Load the crude mixture of diastereomers onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify and combine fractions containing the pure diastereomers.
-
3. NMR Spectroscopic Analysis:
-
Instrumentation: A 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of each pure diastereomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each diastereomer, ensuring sufficient resolution to determine coupling constants accurately.
-
Acquire ¹³C NMR spectra for each diastereomer.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.
-
Visualization of Stereochemical Correlation
The following diagram illustrates the logical workflow for correlating NMR data with the stereochemistry of 1,3-diol diastereomers.
Caption: Workflow for correlating NMR data to stereochemistry.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2,4-Heptanediol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2,4-Heptanediol is paramount. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Summary
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Glasses with side shields or Goggles, Face Shield | ANSI Z87.1 certified. A face shield should be worn in situations with a higher risk of splashing. |
| Hands | Chemical-resistant gloves | See the Glove Compatibility table below for detailed recommendations. Nitrile gloves are a common choice for incidental contact. |
| Body | Laboratory Coat | Standard lab coat to protect against minor splashes. For larger quantities or increased risk of exposure, chemical-resistant overalls may be necessary. |
| Respiratory | Air-Purifying Respirator with Organic Vapor (OV) cartridges | Recommended when working in areas with inadequate ventilation or when the generation of vapors or mists is likely. |
Glove Compatibility for Handling this compound
| Glove Material | General Resistance to Alcohols/Organic Solvents | Recommendation for this compound |
| Nitrile | Good to Excellent for many organic solvents and oils.[1][2] | Recommended for splash protection. Change gloves immediately upon contact. |
| Neoprene | Good resistance to a broad range of chemicals, including some acids, bases, and alcohols. | A reasonable alternative to nitrile, offering good overall chemical resistance. |
| Butyl Rubber | Excellent resistance to ketones, esters, and some aldehydes. | A good choice for extended contact, offering a high level of protection. |
| Viton® | Excellent resistance to aromatic and chlorinated hydrocarbons. | A premium option for handling a wide range of organic compounds, including this compound. |
| Latex (Natural Rubber) | Generally poor resistance to many organic solvents. | Not recommended due to potential for degradation and allergic reactions. |
Note: The information in this table is a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged or high-exposure work, it is advisable to test the glove material for compatibility with this compound under your specific laboratory conditions.
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the summary table. This includes safety glasses with side shields or goggles, a lab coat, and chemically compatible gloves. If there is a risk of splashing, a face shield is also recommended.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing and the generation of aerosols.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.
-
Waste Collection: Collect waste this compound and any materials contaminated with it (e.g., used gloves, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.[3] The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound") and any other required information by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4] Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
